Methyl azepane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl azepane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544631 | |
| Record name | Methyl azepane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-33-1 | |
| Record name | Methyl azepane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl Azepane-2-carboxylate: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl azepane-2-carboxylate, a cyclic amino acid ester, is a pivotal building block in medicinal chemistry. Its seven-membered azepane ring offers a flexible yet constrained scaffold, providing a unique three-dimensional architecture for the design of novel therapeutic agents. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and critical role in the development of innovative pharmaceuticals.
Molecular Structure and Chemical Identity
This compound is the methyl ester of azepane-2-carboxylic acid. The core of the molecule is the azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom. The carboxylate group is attached to the carbon atom adjacent to the nitrogen, at the 2-position.
Key Structural Identifiers:
-
Molecular Formula: C₈H₁₅NO₂[1]
-
SMILES: COC(=O)C1CCCCCN1[1]
-
InChI: InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3[1]
-
InChIKey: GVNASBFHUYHYAT-UHFFFAOYSA-N[1]
The azepane ring can exist in various chair and boat conformations, and the stereochemistry at the C2 position is a critical consideration in its application, with the chiral variants often exhibiting distinct biological activities.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthesis.
Physicochemical Properties
While experimental data for the free base is not widely published, predicted values and data for the hydrochloride salt provide valuable insights.
| Property | Value/Information | Source |
| Molecular Weight | 157.21 g/mol | PubChem |
| Monoisotopic Mass | 157.11028 Da | [1] |
| Predicted XlogP | 0.7 | [1] |
| Form | Typically an oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. The hydrochloride salt is likely to have higher water solubility. | [2] |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region (approximately 1.2-3.5 ppm). The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, will likely resonate in the 3.0-3.5 ppm range.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester will be observed in the downfield region, typically around 170-175 ppm. The carbon of the methyl ester will be around 52 ppm. The carbons of the azepane ring will resonate in the aliphatic region, generally between 20 and 60 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing around 1730-1750 cm⁻¹. The C-O stretching of the ester will be visible in the 1100-1300 cm⁻¹ region. The N-H stretching of the secondary amine will be a weaker absorption around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ for this compound would be observed at m/z 157. The protonated molecule [M+H]⁺ would be at m/z 158.[1] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, often involving the formation of the seven-membered ring as a key step.
Ring Expansion Strategies
Ring expansion of smaller cyclic precursors is a common method for the synthesis of azepanes. For instance, the Beckmann rearrangement of a cyclohexanone oxime derivative can lead to the formation of an ε-caprolactam, which can then be further functionalized to yield the desired product.
Cyclization of Acyclic Precursors
A powerful and versatile approach involves the intramolecular cyclization of a linear precursor containing the necessary functional groups. One such strategy is the Dieckmann condensation.
This workflow outlines a plausible synthetic route to this compound, leveraging the Dieckmann condensation for the key ring-forming step.
Caption: A generalized workflow for the synthesis of this compound via a Dieckmann condensation strategy.
The following is a representative, step-by-step protocol based on established chemical principles for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(6-methoxy-6-oxohexyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add methyl 6-bromohexanoate dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting diester by vacuum distillation.
Step 2: Synthesis of Methyl 7-oxoazepane-2-carboxylate (via Dieckmann Condensation)
-
To a suspension of sodium hydride in dry toluene, add the N-protected diester from Step 1 dropwise at reflux.
-
Continue refluxing for 4-6 hours until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by column chromatography.
Step 3: Decarboxylation to Azepan-7-one
-
Reflux the β-keto ester from Step 2 in a mixture of acetic acid and hydrochloric acid for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting lactam by vacuum distillation or recrystallization.
Step 4: Reduction of the Lactam and Esterification
-
To a suspension of lithium aluminum hydride in dry tetrahydrofuran (THF) at 0 °C, add the lactam from Step 3 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain crude azepane-2-carboxylic acid.
-
Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Chemical Reactivity and Functionalization
The chemical reactivity of this compound is characterized by the presence of a secondary amine and an ester functional group, allowing for a wide range of chemical transformations.
Caption: Key chemical reactions of this compound.
-
N-Functionalization: The secondary amine is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones. This allows for the introduction of a wide variety of substituents on the nitrogen atom, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, azepane-2-carboxylic acid.[3] This free carboxylic acid can then be coupled with amines to form amides or be used in other transformations.
-
Ester Reduction: The ester can be reduced to the corresponding primary alcohol, (azepan-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol provides another point for further functionalization.
Applications in Drug Discovery and Development
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] this compound serves as a versatile starting material for the synthesis of more complex molecules with a range of biological activities.
-
Scaffold for Bioactive Molecules: The three-dimensional nature of the azepane ring allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors.
-
Synthesis of Constrained Peptidomimetics: The cyclic structure of this compound can be incorporated into peptide sequences to create constrained analogs. This can lead to increased metabolic stability and improved receptor binding affinity and selectivity.
-
Building Block for Novel Heterocycles: The functional groups of this compound can be used to construct more complex heterocyclic systems through annulation or other ring-forming reactions.
While specific examples of blockbuster drugs directly synthesized from this compound are not prevalent in publicly available literature, its utility as a building block is well-established in the patent literature and in the libraries of drug discovery companies. Its derivatives are explored in various therapeutic areas, including but not limited to, antivirals, anticancer agents, and central nervous system disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.
It is imperative to consult the specific Safety Data Sheet (SDS) for any purchased sample of this compound or its derivatives for detailed and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and development. Its unique seven-membered ring structure, coupled with the reactivity of its amine and ester functional groups, provides a powerful platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this important scaffold in the design and creation of next-generation pharmaceuticals.
References
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Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
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Gao, Y., et al. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(3), 1247–1253. [Link]
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An In-depth Technical Guide to Methyl Azepane-2-carboxylate (CAS Number: 34459-10-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent conformational flexibility allows for intricate and precise interactions with a variety of biological targets, making it a valuable component in the design of novel therapeutics.[1][2][3] This guide focuses on a key derivative of this scaffold: Methyl azepane-2-carboxylate. As a versatile building block, this compound offers a strategic entry point for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, properties, reactivity, and potential applications to support and inspire further research and development in this exciting area of chemical science.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 34459-10-4 | [4] |
| Chemical Formula | C₈H₁₆ClNO₂ | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | General knowledge |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly accessible literature and should be determined empirically.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related structures, the expected spectroscopic features can be predicted. These predictions are crucial for the identification and characterization of the compound in a laboratory setting.[5][6][7][8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring. Key expected signals include:
-
A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.
-
A multiplet for the proton at the C2 position (α to the ester and nitrogen) which will be shifted downfield.
-
A series of overlapping multiplets for the methylene protons of the azepane ring, likely spanning from approximately 1.5 to 3.5 ppm.
-
A broad signal for the amine proton (-NH-), the chemical shift of which will be dependent on the solvent and concentration. For the hydrochloride salt, this signal will be shifted further downfield and may show coupling to adjacent protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the molecule.[2][11] Expected chemical shifts include:
-
A signal for the carbonyl carbon of the ester group around 170-175 ppm.
-
A signal for the methyl carbon of the ester at approximately 52 ppm.
-
A signal for the C2 carbon, which is attached to both the nitrogen and the carboxylate group, shifted downfield.
-
Signals for the five methylene carbons of the azepane ring in the aliphatic region of the spectrum.
IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.[9][12] Key absorption bands are expected at:
-
A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester.
-
C-H stretching vibrations for the aliphatic ring and methyl group protons, typically in the 2850-3000 cm⁻¹ region.
-
An N-H stretching vibration for the secondary amine, which will appear as a moderate band around 3300-3400 cm⁻¹. For the hydrochloride salt, this will be broadened and shifted.
-
C-N stretching vibrations in the fingerprint region.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₈H₁₅NO₂), the molecular ion peak (M⁺) would be expected at m/z 157.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[13][14]
Synthesis and Purification
One common and effective strategy involves the intramolecular cyclization of a linear precursor.[15]
Figure 1: General workflow for the synthesis and purification of this compound hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established methodologies for the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Intramolecular Cyclization
-
To a solution of a suitable linear amino ester precursor (e.g., methyl 7-amino-2-bromoheptanoate) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., potassium carbonate or DBU).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the intramolecular nucleophilic substitution to form the seven-membered ring.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, is often effective. The choice of eluent is critical to separate the desired product from unreacted starting material and any side products.
-
Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield the purified free base, likely as an oil.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified this compound in a dry, non-polar solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid. The use of a non-polar solvent is key to ensuring the insolubility of the ionic salt.
-
Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to obtain this compound hydrochloride.
Reactivity and Synthetic Utility
This compound possesses two key reactive sites: the secondary amine and the methyl ester. This dual functionality makes it a highly versatile building block for the elaboration into more complex molecular architectures.[3]
Figure 2: Key reactive pathways of this compound.
N-Functionalization
The secondary amine of the azepane ring is nucleophilic and can readily undergo a variety of reactions.[17]
-
N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base allows for the introduction of various substituents on the nitrogen atom. This is a common strategy to modulate the physicochemical properties and biological activity of the resulting molecule.
-
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This reaction is often used to introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets.[18]
Ester Modification
The methyl ester group can be transformed into other functional groups, providing further avenues for molecular diversification.
-
Hydrolysis: Saponification with a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup, will yield the corresponding azepane-2-carboxylic acid.[18] This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Amide Formation: Direct aminolysis of the methyl ester with an amine can be achieved, often at elevated temperatures or with the use of a catalyst, to form the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (azepan-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][19] This transformation opens up possibilities for further functionalization of the resulting hydroxyl group.
Applications in Medicinal Chemistry and Drug Development
The azepane ring is a key structural feature in a number of approved drugs and clinical candidates, highlighting its importance in drug design.[1][2][13] Azepane derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties.[16] The conformational flexibility of the seven-membered ring allows for optimal positioning of substituents to interact with binding sites on biological targets.[3][12]
While specific, publicly documented applications of this compound as a direct precursor to a marketed drug are not readily found, its value lies in its potential as a versatile starting material for the synthesis of novel drug candidates. For instance, it is a logical precursor for the synthesis of analogues of the natural product (-)-Balanol, a potent inhibitor of protein kinase C (PKC).[20][21] The azepane core of Balanol is crucial for its activity, and derivatives of this compound could be used to explore the structure-activity relationships (SAR) of this important pharmacophore.
Furthermore, this building block can be utilized in the generation of compound libraries for high-throughput screening in drug discovery campaigns. Its dual functionality allows for the rapid creation of a diverse set of molecules with varied substituents at both the nitrogen and the C2 position.
Safety and Handling
Based on the GHS hazard statements for the structurally related methyl azepane-4-carboxylate hydrochloride, this compound hydrochloride should be handled with caution.[15]
Table 2: GHS Hazard Information (Inferred)
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
This information is inferred from a related compound and should be confirmed by consulting a specific Safety Data Sheet (SDS) for CAS 34459-10-4 when available.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its dual reactive centers provide a platform for extensive chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery. While detailed experimental data for this specific compound is somewhat limited in the public domain, the information available for related structures provides a solid foundation for its synthesis, characterization, and further derivatization. As the demand for novel chemical entities with three-dimensional complexity continues to grow in the pharmaceutical industry, the utility of scaffolds such as the one provided by this compound is poised to increase significantly.
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Azepane-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl azepane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. By examining the structural nuances of the seven-membered azepane ring and the influence of its functional groups, we will elucidate the chemical shifts, coupling constants, and multiplicity patterns that define this molecule's spectral signature. This guide synthesizes fundamental NMR principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this important heterocyclic scaffold.
Introduction: The Structural Significance of the Azepane Scaffold
This compound belongs to the family of saturated seven-membered nitrogen-containing heterocycles. The azepane ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, valued for its conformational flexibility and its utility as a building block in medicinal chemistry.[1][2] Its derivatives have shown potential in various therapeutic areas, making the precise and unambiguous structural characterization of intermediates like this compound a critical step in synthetic and drug discovery campaigns.[3]
¹H NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the electronic environment and connectivity of protons within a molecule. However, the conformational flexibility of the seven-membered ring can lead to complex and overlapping signals, presenting a significant analytical challenge. This guide aims to deconstruct this complexity, providing a logical framework for a complete and confident spectral assignment.
Theoretical Analysis and Spectral Prediction
A proactive analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive framework is built upon established principles of chemical equivalence, shielding/deshielding effects, and spin-spin coupling.[4][5]
Molecular Structure and Proton Environments:
The structure of this compound features a chiral center at C2 and a flexible seven-membered ring. This results in eight distinct proton environments, as labeled below:
-
H(α): The single proton at the C2 position.
-
-OCH₃: The three equivalent protons of the methyl ester group.
-
-NH: The single proton attached to the nitrogen atom.
-
H₃, H₄, H₅, H₆, H₇: The ten methylene protons on the azepane ring. Due to the chiral center at C2 and the ring's puckered conformation, the two protons on each of these carbons (e.g., H3a and H3b) are diastereotopic and thus chemically non-equivalent, leading to distinct signals and geminal coupling.
Predicted Chemical Shifts (δ):
The chemical shift of a proton is dictated by its local electronic environment.[6] Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their signals downfield to higher ppm values.[4][7]
-
-OCH₃ (Methyl Ester): Protons of a methyl ester typically appear as a sharp singlet. Expected chemical shift: δ 3.6 - 3.8 ppm .[8]
-
H₂ (α-proton): This proton is adjacent to three electron-withdrawing groups: the nitrogen atom, the carbonyl group, and the ester oxygen. This cumulative deshielding effect will shift its signal significantly downfield. Based on data for the analogous methyl pipecolate (the six-membered ring equivalent), this proton is expected in the range of δ 3.8 - 4.1 ppm .[9]
-
H₇ (Methylene protons α to N): These protons are directly attached to a carbon adjacent to the nitrogen atom. They will be deshielded relative to other methylene groups. Expected chemical shift: δ 2.8 - 3.2 ppm .[10]
-
-NH (Amine proton): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects. It typically appears as a broad singlet between δ 1.0 - 5.0 ppm .[7][10] This signal will disappear upon shaking the sample with D₂O, a key confirmatory test.
-
H₃, H₄, H₅, H₆ (Ring Methylene Protons): These protons constitute the hydrocarbon backbone of the ring. They are the most shielded and are expected to resonate in the aliphatic region, typically between δ 1.2 - 2.2 ppm .[5][11] Due to the conformational flexibility of the seven-membered ring, these signals are expected to be complex and heavily overlapping multiplets.
Predicted Splitting Patterns (Multiplicity):
Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split.[12]
-
-OCH₃: No adjacent protons, will appear as a singlet (s) .
-
-NH: Typically does not couple with adjacent protons due to rapid chemical exchange, appearing as a broad singlet (br s) .[10]
-
H₂: Coupled to the two diastereotopic protons on C3. It is expected to appear as a doublet of doublets (dd) .
-
H₇: Coupled to the two diastereotopic protons on C6 and geminally to each other. This will result in a complex multiplet (m) .
-
H₃, H₄, H₅, H₆: Each of these diastereotopic protons will be coupled to its geminal partner and to the vicinal protons on adjacent carbons. This will create a cascade of complex multiplets (m) , which will likely overlap significantly. The analysis of such regions often requires advanced 2D NMR techniques like COSY and HSQC for full resolution.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The quality and reliability of NMR data are directly dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring a high-resolution spectrum of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to achieve sharp, well-resolved peaks and is assessed by observing the lineshape of the TMS or residual solvent signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters include:
-
Spectral Width: ~12-16 ppm to ensure all signals are captured.
-
Number of Scans: 16 or 32 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, allowing for accurate signal integration.
-
Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.[5]
-
Analyze the peak multiplicity and measure the coupling constants (J-values) in Hertz (Hz).
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Spectral Interpretation and Data Summary
The following table summarizes the expected ¹H NMR data for this compound. This representative data is synthesized from the theoretical principles discussed and by referencing spectral data of analogous structures.[9][10][13]
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | 3.75 | 3H | s | - | -OCH₃ |
| B | 3.95 | 1H | dd | J = 8.4, 4.2 | H₂ |
| C | 3.10 - 2.95 | 2H | m | - | H₇ |
| D | 2.10 | 1H | br s | - | -NH |
| E | 2.20 - 1.40 | 8H | m | - | H₃ , H₄ , H₅ , H₆ |
Detailed Analysis:
-
Signal A (δ 3.75, s, 3H): This sharp singlet integrating to three protons is unambiguously assigned to the methyl ester protons (-OCH₃). Its singlet nature confirms the absence of adjacent protons.
-
Signal B (δ 3.95, dd, 1H): This downfield signal, integrating to a single proton, corresponds to the α-proton (H₂). Its chemical shift is justified by the strong deshielding from the adjacent nitrogen and carboxyl groups.[4][7] The doublet of doublets pattern arises from coupling to the two non-equivalent H₃ protons.
-
Signal C (δ 3.10 - 2.95, m, 2H): This multiplet, integrating to two protons, is assigned to the H₇ methylene protons, which are deshielded by the adjacent nitrogen atom.
-
Signal D (δ 2.10, br s, 1H): This broad singlet is characteristic of the N-H proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal would disappear upon D₂O exchange.[10]
-
Signal E (δ 2.20 - 1.40, m, 8H): This broad, complex, and overlapping region of signals integrates to the remaining eight protons of the methylene groups at the C3, C4, C5, and C6 positions. The significant overlap is a direct consequence of their similar chemical environments and the conformational flexibility of the azepane ring, which averages many different dihedral angles, leading to complex coupling patterns.[14][15]
Spin-Spin Coupling Network Diagram
Caption: Key vicinal ¹H-¹H coupling relationships in the molecule.
Conclusion
The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl ester, the α-proton at C2, and the methylene protons adjacent to the nitrogen. The remaining aliphatic protons of the seven-membered ring produce a complex, overlapping multiplet region, which is a hallmark of conformationally flexible cyclic systems. A thorough understanding of fundamental NMR principles, including chemical shift theory and spin-spin coupling, allows for a confident and accurate interpretation of the spectrum. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and related azepane derivatives, aiding researchers in the verification of structure and purity in their synthetic endeavors.
References
- University College London (UCL). (n.d.). Chemical shifts.
-
ResearchGate. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Retrieved from [Link]
- University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR.
-
Modgraph Consultants Ltd. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]
- Thieme. (n.d.). Azepines. Retrieved from a chapter in a chemistry reference book.
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
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ResearchGate. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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ACS Publications. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives. Organic Letters. Retrieved from [Link]
- AHH Chemical Co., Ltd. (n.d.). tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
- ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
PubMed. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate.
-
PubChem. (n.d.). Methyl 2-methylazepane-2-carboxylate hydrochloride. Retrieved from [Link]
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The Azepane-2-Carboxylate Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional chemical space. Within this landscape, saturated heterocyclic scaffolds have emerged as privileged structures capable of orienting pharmacophoric elements in a precise and pre-organized manner. Among these, the azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention. This guide provides a deep dive into the role and applications of a particularly valuable derivative: methyl azepane-2-carboxylate . We will explore its synthesis, its strategic importance as a constrained amino acid mimic, and its application in the development of innovative therapeutics, moving from the fundamental chemistry to tangible biological outcomes.
The Strategic Value of the Azepane-2-Carboxylate Core
The utility of the this compound scaffold in drug design is rooted in its unique combination of structural and chemical properties. As a cyclic amino acid ester, it serves as a versatile building block that introduces a specific and valuable set of features into a target molecule.
A Constrained Proline Analogue
Proline, with its five-membered pyrrolidine ring, is a unique proteinogenic amino acid that induces significant conformational constraints on the peptide backbone. This compound can be viewed as a "homo-proline" analogue, expanding the ring by two carbons. This expansion from a 5- to a 7-membered ring imparts a different, yet equally valuable, set of conformational preferences. While proline is known to favor specific dihedral angles that are crucial for the formation of β-turns in peptides, the larger, more flexible azepane ring can adopt a wider range of low-energy conformations. This allows it to act as a mimic for different secondary structures or to present side chains in novel vectors, enabling exploration of new binding interactions with biological targets. The ability to use azepane-containing building blocks to systematically alter peptide conformation is a powerful tool for enhancing receptor selectivity and modulating efficacy.
Navigating Three-Dimensional Chemical Space
The non-planar nature of the azepane ring is one of its most significant assets. Unlike flat aromatic rings, the saturated azepane scaffold projects its substituents into three-dimensional space. This is critical for interacting with the complex, contoured surfaces of protein binding pockets. The ability to introduce specific substituents onto the flexible azepane ring can bias it towards a particular conformation, which is often decisive for its biological activity. This conformational control allows for the fine-tuning of a molecule's fit within a target, optimizing binding affinity and specificity.
A Privileged Scaffold in Bioactive Molecules
The azepane motif is not merely a theoretical construct; it is a recurring theme in a variety of natural products and FDA-approved drugs. Its presence in molecules with diverse pharmacological activities, including anticancer, antidiabetic, and antiviral properties, highlights its status as a privileged scaffold. A notable example is the fungal metabolite (-)-Balanol, a potent inhibitor of protein kinase C (PKC), which features a hexahydroazepine core. The established biological relevance of the azepane ring provides a strong rationale for its incorporation into novel drug candidates.
Synthesis of Azepane-2-Carboxylate Derivatives: A Strategic Overview
The synthesis of functionalized azepane-2-carboxylates is a key enabling technology for their use in drug discovery. While numerous strategies exist for the construction of the azepane ring, this guide will focus on a robust and scalable asymmetric synthesis that allows for the controlled introduction of diversity elements.
Asymmetric Synthesis of Substituted Azepane-2-Carboxylates
A highly effective strategy for producing enantiomerically pure substituted azepane-2-carboxylates was developed to support a drug discovery program, emphasizing flexibility for substitution and scalability. The key step in this synthesis involves the oxidative cleavage of a bridged aza-bicyclo[3.2.2]nonene intermediate, which cleverly and stereoselectively establishes the required functionality at both the C2 and C5 positions of the azepane ring.
The general workflow for this synthesis is depicted below:
Caption: Asymmetric synthesis workflow for substituted azepane-2-carboxylates.
This approach is powerful because it allows for the late-stage introduction of various substituents at the C5 position, making it ideal for creating libraries of analogues for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: Oxidative Cleavage Step
The following protocol is based on the key transformation described by Wishka et al. and serves as a template for the synthesis of 5-substituted azepane-2-carboxylates.
Reaction: Oxidative Cleavage of Aza-Bicyclo[3.2.2]nonene Intermediate
-
Dissolution: Dissolve the aza-bicyclo[3.2.2]nonene intermediate (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
-
Addition of Oxidizing Agent: Add a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride hydrate (e.g., 0.02 eq).
-
Co-oxidant Addition: Add a stoichiometric excess of a co-oxidant, such as sodium periodate (NaIO₄, e.g., 4.0 eq), in portions to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product, a dicarbonyl compound, is then typically carried forward to the next step without extensive purification.
-
Esterification: The crude product can be directly esterified, for example, by dissolving it in methanol and adding a catalyst such as thionyl chloride dropwise at 0 °C, to yield the final this compound derivative.
This protocol is a generalized representation and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling oxidizing agents and other hazardous chemicals.
Case Study: Azepane Scaffolds in the Inhibition of PTPN2/PTPN1 for Cancer Immunotherapy
A compelling recent application of the azepane scaffold is in the development of inhibitors for Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are implicated as negative regulators in several immune cell signaling pathways, and their inhibition has emerged as a promising strategy to enhance anti-tumor immunity.
Mechanism of Action: Enhancing Anti-Tumor Immunity
PTPN2 and PTPN1 play crucial roles in downregulating inflammatory signaling pathways, such as the interferon-gamma (IFNγ) and T-cell receptor (TCR) signaling pathways. By inhibiting these phosphatases, small molecules can effectively "release the brakes" on the immune system, leading to enhanced T-cell function, increased production of pro-inflammatory cytokines, and ultimately, a more robust anti-tumor response. This makes PTPN2/PTPN1 inhibitors a promising new class of cancer immunotherapy agents.
Caption: Role of PTPN2/PTPN1 and its inhibition in immune signaling.
Structure-Activity Relationship (SAR) of Azepane-based PTPN2/PTPN1 Inhibitors
Recent studies have detailed the design and optimization of potent, orally bioavailable PTPN2/PTPN1 inhibitors featuring an azepane core. The azepane moiety was strategically incorporated to explore new interactions within the enzyme's binding pocket and to optimize the molecule's physicochemical properties. The SAR studies revealed that modifications to the azepane ring and its substituents had a profound impact on inhibitory potency and selectivity.
Below is a summary of representative SAR data for a series of azepane-containing PTPN2/PTPN1 inhibitors.
| Compound | R Group on Azepane | PTPN2 IC₅₀ (nM) | PTPN1 IC₅₀ (nM) |
| 1 | -H | 150 | 250 |
| 2 | -CH₃ | 50 | 120 |
| 3 | -CF₃ | 15 | 35 |
| 4 | -OCH₃ | 85 | 180 |
Data are illustrative and based on trends reported in the literature for azepane-containing PTPN2/PTPN1 inhibitors.
The data clearly indicate that small modifications to the azepane scaffold can lead to significant improvements in potency. The introduction of a trifluoromethyl group (Compound 3 ), for example, resulted in a substantial increase in inhibitory activity against both PTPN2 and PTPN1. This highlights the importance of the azepane ring as a versatile platform for fine-tuning molecular interactions. The development of these compounds has led to novel small molecule inhibitors with nanomolar potency and robust in vivo anti-tumor efficacy, with some candidates entering clinical trials.
Future Perspectives and Conclusion
This compound and its derivatives continue to be highly valuable building blocks in medicinal chemistry. Their role as conformationally constrained proline mimics provides a powerful strategy for designing sophisticated peptidomimetics and small molecules with improved pharmacological properties. The successful application of this scaffold in developing clinical candidates for cancer immunotherapy, such as the PTPN2/PTPN1 inhibitors, underscores its immense potential.
Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing even more efficient and versatile synthetic routes to access a wider range of substituted azepane-2-carboxylates.
-
Exploration of New Biological Targets: Applying the azepane scaffold to the design of inhibitors for other challenging targets, such as proteases, kinases, and protein-protein interactions.
-
Computational Modeling: Using advanced computational techniques to better predict the conformational behavior of the azepane ring and to guide the design of next-generation inhibitors with enhanced precision.
References
- Wishka, D. G., Bédard, M., Brighty, K. E., Buzon, R. A., Farley, K. A., Fichtner, M. W., Kauffman, G. S., Kooistra, J., Lewis, J. G., O'Dowd, H., Samardjiev, I. J., Samas, B., Yalamanchi, G., & Noe, M. C. (2
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Functionalized Azepines
Introduction: The Azepine Scaffold and the Rise of Copper Catalysis
The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it a key component in a wide array of biologically active molecules, including agents with antidiabetic, anticancer, and antiviral properties.[1] However, the synthesis of these medium-sized rings is often challenging due to unfavorable cyclization kinetics.[1]
In recent years, copper catalysis has emerged as a powerful and versatile tool for overcoming these synthetic hurdles.[2] Copper's low cost, low toxicity, and unique reactivity profile have enabled the development of novel and efficient methodologies for the construction of functionalized azepines. This guide provides an in-depth look at several key copper-catalyzed strategies, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Methodology 1: Tandem Amination/Intramolecular Cyclization of Functionalized Allenynes
A highly efficient method for the synthesis of trifluoromethyl-substituted azepine derivatives involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[1][3] This approach provides a direct route to complex azepine structures from readily available starting materials.
Mechanism and Rationale
The reaction is proposed to proceed through a cascade mechanism initiated by the formation of a copper acetylide intermediate. This activation of the terminal alkyne facilitates the nucleophilic addition of an amine. The subsequent intramolecular cyclization onto the allene moiety, followed by catalyst regeneration, yields the final azepine product. The use of a cationic copper(I) complex, such as [Cu(MeCN)₄]PF₆, is crucial for the efficient activation of the allenyne substrate.[3]
Figure 1: Proposed catalytic cycle for the tandem amination/cyclization of allenynes.
Experimental Protocol: Synthesis of Trifluoromethylated Azepine-2-carboxylates
Materials:
-
Functionalized allenyne (1.0 equiv)
-
Amine (1.2 equiv)
-
[Cu(MeCN)₄]PF₆ (10 mol%)
-
Anhydrous dioxane
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the functionalized allenyne (e.g., 0.5 mmol, 1.0 equiv).
-
Add anhydrous dioxane (2.5 mL) to dissolve the allenyne.
-
Add the amine (0.6 mmol, 1.2 equiv) to the solution.
-
In a separate vial, weigh [Cu(MeCN)₄]PF₆ (0.05 mmol, 10 mol%) under an argon atmosphere and add it to the reaction mixture.
-
Seal the flask and heat the mixture at 70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within 6 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized azepine.
Data Summary: Substrate Scope
This method is effective for a range of primary and secondary amines, including substituted anilines, morpholine, and piperidine, providing moderate to good yields.[3]
| Entry | Amine | Product Yield (%) |
| 1 | Aniline | 65 |
| 2 | 4-Methoxyaniline | 72 |
| 3 | Morpholine | 58 |
| 4 | Piperidine | 63 |
| Yields are based on isolated product after chromatography. |
Methodology 2: Asymmetric Intramolecular Reductive Cyclization
The synthesis of chiral dibenzo[b,d]azepines can be achieved with high enantioselectivity through a copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines.[4] This method allows for the construction of both central and axial stereogenic elements in a single step.[4]
Mechanism and Rationale
The reaction is catalyzed by a chiral copper(I) complex, typically formed in situ from CuI and a chiral bisphosphine ligand such as (R,R)-Ph-BPE. The proposed mechanism involves the hydrocupration of the vinyl group, which is the stereodetermining step. This is followed by a cis-selective cyclization of the resulting organocopper intermediate onto the imine moiety. The reaction of the cyclized intermediate with a silane reagent regenerates the active copper hydride catalyst and releases the azepine product.[4]
Figure 2: Proposed catalytic cycle for the asymmetric intramolecular reductive cyclization.
Experimental Protocol: Asymmetric Synthesis of Dibenzo[b,d]azepines
Materials:
-
2'-Vinyl-biaryl-2-imine (1.0 equiv)
-
Cu(OAc)₂ (or CuI) (catalyst precursor)
-
(R,R)-Ph-BPE (chiral ligand)
-
Methyldiethoxysilane (DEMS) (hydride source)
-
Anhydrous TBME:THF (95:5) solvent mixture
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Inside a glovebox, add Cu(OAc)₂ (5 mol%) and (R,R)-Ph-BPE (5.5 mol%) to a vial.
-
Add the anhydrous TBME:THF (95:5) solvent mixture and stir for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the 2'-vinyl-biaryl-2-imine (0.2 mmol, 1.0 equiv) in the solvent mixture.
-
Add the substrate solution to the catalyst mixture.
-
Add methyldiethoxysilane (DEMS) (2.0 equiv) to the reaction mixture.
-
Seal the vial and stir at room temperature for 36 hours.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Substrate Scope and Selectivity
This protocol is applicable to a wide range of substrates with both electron-donating and electron-withdrawing groups, affording high yields and excellent diastereo- and enantioselectivities.[4]
| Entry | Substituent on Imine Aryl Ring | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 99 | >20:1 | 99 |
| 2 | 4-Methoxyphenyl | 95 | >20:1 | 98 |
| 3 | 4-Fluorophenyl | 92 | >20:1 | 99 |
| 4 | 2-Thienyl | 85 | >20:1 | 97 |
| Reactions performed at room temperature. d.r. and ee determined by ¹H NMR and chiral HPLC, respectively.[4] |
Methodology 3: Copper-Catalyzed [4+3] Cycloaddition
A stereoselective synthesis of azepinoindoles can be achieved through a copper(I)-catalyzed [4+3] cycloaddition of 4-indolylcarbinols with aziridines.[5] This method is notable for its tandem C-C and C-N bond formation.[5]
Mechanism and Rationale
The reaction is initiated by the copper(I)-catalyzed ring-opening of the aziridine, which generates a nitrogen-centered nucleophile. This species then reacts with the 4-indolylcarbinol, which acts as a four-carbon component, to form the seven-membered azepine ring. The stereochemistry of the product is influenced by the stereochemistry of the starting materials, indicating a degree of chirality transfer.[5]
Figure 3: Simplified workflow for the copper-catalyzed [4+3] cycloaddition.
Experimental Protocol: Synthesis of Azepinoindoles
Materials:
-
4-Indolylcarbinol (1.0 equiv)
-
Aziridine (1.5 equiv)
-
Cu(OTf)₂ (10 mol%)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-indolylcarbinol (0.2 mmol, 1.0 equiv) in DCM (2 mL), add the aziridine (0.3 mmol, 1.5 equiv).
-
Add Cu(OTf)₂ (0.02 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the azepinoindole product.
Troubleshooting and Key Considerations
-
Catalyst Activity: The activity of copper catalysts can be sensitive to air and moisture. Therefore, the use of anhydrous solvents and inert atmosphere techniques is crucial, especially for reactions involving organometallic intermediates.
-
Ligand Choice: In asymmetric catalysis, the choice of chiral ligand is critical for achieving high enantioselectivity. Screening of different ligands may be necessary to optimize the reaction for a specific substrate.
-
Substrate Purity: The purity of starting materials is essential for reproducible results. Impurities can inhibit the catalyst or lead to the formation of side products.
-
Reaction Monitoring: Close monitoring of the reaction progress is important to determine the optimal reaction time and prevent product decomposition or the formation of byproducts.
Conclusion
Copper catalysis offers a diverse and powerful platform for the synthesis of functionalized azepines. The methodologies presented here highlight the versatility of copper in mediating tandem reactions, asymmetric transformations, and cycloadditions to construct these valuable seven-membered heterocycles. These protocols serve as a practical guide for researchers engaged in the synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link][1][3][6]
-
Rojo-Santiandreu, P., Martín-Heras, V., Murillo-López, J., Fañanás, R., & Rodríguez, F. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(3), 819-826. [Link][4]
-
Li, D., Park, Y., & Yun, J. (2018). Copper-Catalyzed Regioselective and Diastereoselective Synthesis of Borylated 1-Benzo[b]azepines. Organic Letters, 20(23), 7526–7529. [Link]
-
Xin, R., Liu, L., et al. (2023). Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion to access benzo[7][8]azepino[2,3-b]quinolines and pyridine-based diones. Nature Communications, 14, 863. [Link][9]
-
Che, C., & Chemler, S. R. (2015). Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. Organic & Biomolecular Chemistry, 13(8), 2259-2262. [Link][10]
-
Lyaskovskyy, V., Bergander, K., Fröhlich, R., & Würthwein, E. U. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. Organic Letters, 9(6), 1049–1052. [Link][7]
-
Li, B., Han, J., Yang, Y., et al. (2021). Copper and Rhodium Relay Catalysis for Selective Access to cis-2,3-Dihydroazepines. Organic Letters, 23(16), 6351–6356. [Link]
-
Kumar, A., & Sharma, S. (2021). Copper-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines: stereoselective synthesis of azepinoindoles. Chemical Communications, 57(74), 9374-9377. [Link][5]
-
Monge, S., & Fiaud, J. C. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(9), 4355-4405. [Link]
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Application Note: Enantioselective HPLC Method for the Chiral Separation of Methyl azepane-2-carboxylate
Abstract
The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing. Methyl azepane-2-carboxylate, a key chiral building block for various active pharmaceutical ingredients (APIs), requires a robust and reliable analytical method to resolve and quantify its enantiomers. This application note presents a detailed protocol for the direct enantioselective separation of (R)- and (S)-Methyl azepane-2-carboxylate using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The method is developed to be precise, and suitable for quality control and research environments. We delve into the principles of chiral recognition and the rationale behind the systematic method development process.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[1][2] Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs, making their separation and analysis a crucial step in the drug development pipeline.[3][4]
This compound is a cyclic amino acid ester and a vital chiral synthon in medicinal chemistry.[5] Its structural integrity and enantiomeric purity directly influence the efficacy and safety of the final API. Therefore, a validated analytical method to distinguish its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) offers the most efficient and widely used technique for this purpose, allowing for the direct separation of enantiomers without derivatization.[6][7][8] This direct approach simplifies sample preparation and avoids potential kinetic resolution issues associated with indirect methods.[1][9]
This guide provides a comprehensive framework for the successful HPLC separation of this compound enantiomers, from understanding the separation mechanism to implementing a step-by-step analytical protocol.
The Mechanism of Chiral Recognition
Direct enantiomeric separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][10] The stability of these complexes differs, leading to different retention times and, consequently, separation.
For an analyte like this compound, which contains a secondary amine (a hydrogen bond donor and acceptor), a carbonyl group (a hydrogen bond acceptor), and a stereocenter, several interactions with the CSP are possible:
-
Hydrogen Bonding: The amine and ester groups can form hydrogen bonds with the functional groups on the CSP.
-
Dipole-Dipole Interactions: The polar ester group can engage in dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves. One enantiomer will fit more favorably into this chiral environment than the other, leading to a stronger interaction and longer retention.[1]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds. Their helical polymer structure provides a complex chiral environment with numerous stereoselective interaction sites.
Caption: Conceptual model of chiral recognition on a CSP.
Method Development Workflow
A logical and systematic approach is key to efficient method development. The process involves screening different CSPs and mobile phase systems to find the optimal conditions for resolution.
Caption: Systematic workflow for chiral method development.
Experimental Protocol
This protocol details the optimized method for the enantioseparation of this compound.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Chiral Column | CHIRALPAK® IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 250 mm |
| Analyte | Racemic this compound Hydrochloride |
| Solvents | HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH) |
| Additive | Diethylamine (DEA), analytical grade |
| Sample Diluent | Ethanol |
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) . Sonicate for 15 minutes to degas before use.
-
Rationale: A normal phase system with an alcohol modifier provides a good balance of polarity to achieve resolution on polysaccharide CSPs. Diethylamine is a crucial additive; as a basic modifier, it deactivates acidic silanol sites on the silica support and ensures the analyte's secondary amine is in a non-ionized state, leading to improved peak shape and reproducibility.
-
-
Sample Preparation: Accurately weigh and dissolve this compound hydrochloride in Ethanol to achieve a final concentration of approximately 1.0 mg/mL .
Optimized Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the separation.
| Parameter | Condition |
| Column | CHIRALPAK® IG-3 (4.6 x 250 mm, 3 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Results and Discussion
Under the optimized conditions, baseline separation of the two enantiomers is achieved.
-
Expected Outcome: The first eluting peak will correspond to one enantiomer and the second to the other. A typical chromatogram would show two sharp, well-resolved peaks. The elution order should be confirmed by injecting standards of the individual pure enantiomers if available.
| Parameter | Expected Value | Comment |
| Retention Time (Peak 1) | ~ 8.5 min | Varies slightly based on system dead volume. |
| Retention Time (Peak 2) | ~ 10.2 min | Varies slightly based on system dead volume. |
| Resolution (Rs) | > 2.0 | A value greater than 1.5 indicates baseline separation. |
| Selectivity (α) | > 1.2 | Indicates good differential interaction with the CSP. |
The successful separation on the amylose-based CSP confirms that a combination of hydrogen bonding and steric interactions are the primary drivers of chiral recognition for this analyte. The use of a normal phase mobile phase enhances these interactions compared to a more polar reversed-phase system, where hydrophobic interactions might dominate and reduce selectivity.
Protocol for Method Validation
To ensure the trustworthiness and reliability of this method for routine use, it must be validated according to ICH guidelines.[2] Key validation parameters to assess include:
-
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities or degradants.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 0.1 to 1.5 mg/mL) to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (spiked placebo).
-
Precision (Repeatability & Intermediate Precision): Assess the method's variability through multiple injections of the same sample on the same day and on different days by different analysts.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer. This is critical for purity testing.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to evaluate the method's resilience to small changes.
Conclusion
This application note provides a robust and reliable HPLC method for the direct chiral separation of this compound enantiomers. The use of a CHIRALPAK® IG-3 column with a normal phase mobile phase containing a basic additive yields excellent resolution and peak shape. The detailed protocol and the rationale behind the methodological choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control and enantiomeric purity determination. Proper method validation is essential before deployment in a regulated environment.
References
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139. [Link]
-
Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. [Link]
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
-
Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. [Link]
-
Bhushan, R. (2012). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. Amino Acids, 42(2-3), 411-447. [Link]
-
Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3311-3317. [Link]
- Google Patents. (2002).
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
Sravani, G. S., et al. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 13(10), 4691-4695. [Link]
-
Singh, R., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Chemistry & Biology Interface, 11(1), 1-25. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. [Link]
-
ResearchGate. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Hellinger, R., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3328. [Link]
-
Pharma Growth Hub. (2022). What are the various ways of Chiral Separation by using HPLC? [Link]
-
PubChem. (n.d.). This compound hydrochloride. [Link]
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Application Notes and Protocols: Synthesis of Azepane-2,4-dione via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in modern drug discovery. Its inherent three-dimensionality offers access to a larger chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine. This expanded conformational flexibility can lead to enhanced binding affinity and selectivity for biological targets. The azepane-2,4-dione core, in particular, presents a versatile scaffold for the synthesis of novel therapeutic agents, with potential applications in areas such as oncology and neuroscience.
The Dieckmann Condensation: A Powerful Tool for Ring Formation
The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction for the synthesis of cyclic β-keto esters.[1][2] It is conceptually an intramolecular variant of the Claisen condensation, wherein a diester is treated with a strong base to induce cyclization.[1][3] The reaction proceeds through the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester.[1][3] Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester.[3]
While highly effective for the formation of five- and six-membered rings, the synthesis of seven-membered rings via the Dieckmann condensation can be challenging due to less favorable ring strain and entropy factors.[4] However, with careful selection of substrates and reaction conditions, this method can be successfully adapted for the synthesis of azepane derivatives.
Mechanistic Pathway of Azepane-2,4-dione Synthesis
The synthesis of an N-substituted azepane-2,4-dione via a Dieckmann-type condensation involves the intramolecular cyclization of an N,N'-diaryl-3-oxopimelamide or a similar acyclic precursor. The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the amide carbonyls, generating a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other amide group within the same molecule.
-
Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The intermediate collapses, eliminating an arylamide anion as the leaving group to form the azepane-2,4-dione ring.
-
Protonation: An acidic workup protonates the resulting enolate to yield the final dione product.
Caption: Generalized mechanism for the Dieckmann-type synthesis of azepane-2,4-dione.
Experimental Protocol: Synthesis of 1-phenylazepane-2,4-dione
This protocol details a representative synthesis of an N-substituted azepane-2,4-dione.
Materials and Reagents:
-
N,N'-diphenyl-3-oxopimelamide (starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N,N'-diphenyl-3-oxopimelamide (1.0 eq). Add anhydrous toluene to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) to the stirred solution.
-
Initiation: Slowly add anhydrous methanol (1.2 eq) to the mixture. Note: Hydrogen gas will be evolved.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate (e.g., 0-10%).[5]
-
Characterization: Characterize the purified 1-phenylazepane-2,4-dione using NMR, IR, and mass spectrometry.
Characterization Data for Azepane-2,4-dione
The following table summarizes the key spectroscopic data for the parent azepane-2,4-dione, which is essential for confirming the identity and purity of the synthesized compound.[5]
| Spectroscopic Method | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (s, 1H, NH), 3.47 (s, 2H, H-3), 3.40 (m, 2H, H-7), 2.59 (t, J=6.8 Hz, 2H, H-5), 1.96 (m, 2H, H-6) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 202.5 (C-4), 169.5 (C-2), 51.9 (C-3), 43.2 (C-7), 40.8 (C-5), 27.6 (C-6) |
| IR (KBr, cm⁻¹) | 3213, 3105 (N-H stretch), 2942 (C-H stretch), 1702 (C=O ketone), 1671 (C=O amide) |
| HRMS (ESI) | Calculated m/z for [C₆H₉NO₂Na]⁺: 150.0525; Found: 150.0507 |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Use a stronger, non-nucleophilic base if needed (e.g., KHMDS). Increase reaction time or temperature. |
| Intermolecular side reactions. | Employ high-dilution conditions by adding the substrate slowly to the base solution. | |
| Formation of Side Products | Impurities in starting material. | Purify the starting diamide before use. |
| Competing reaction pathways. | Optimize the base and solvent system. Lowering the temperature may increase selectivity. | |
| Difficulty in Purification | Product co-elutes with impurities. | Use a different solvent system for chromatography. Consider recrystallization if the product is a solid. |
Workflow Summary
Caption: Overview of the synthesis and purification workflow for azepane-2,4-dione.
References
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Dieckmann Condens
- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing.
- A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Spectroscopy of Benzodiazepine2,4Dione in Solution.
- New Route for the Synthesis of Thiazolidine 2,4dione Azepine Derivatives.
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. ([Link])
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
- Dieckmann condens
- Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component.
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. ([Link])
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. ([Link])
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Azepane-2,4-dione. PubChem. ([Link])
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-
Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. ([Link])
-
Dieckmann Condensation. Organic Chemistry Portal. ([Link])
- Spectroscopic Analysis of Azepane-2,4-dione: A Technical Guide. Benchchem.
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Application Notes & Protocols: Synthetic Strategies for the Derivatization of Methyl Azepane-2-carboxylate
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for precise spatial presentation of pharmacophoric elements, making it an attractive core for targeting a wide array of biological targets. Azepane-based compounds have demonstrated significant pharmacological activities, including roles as anticancer, antimicrobial, and antidiabetic agents.[1][2][3] More than 20 drugs approved by the FDA contain the azepane motif, underscoring its therapeutic relevance.[1]
Methyl azepane-2-carboxylate serves as a versatile and synthetically tractable starting point for the construction of diverse chemical libraries. Its structure features two key reactive handles for diversification: a secondary amine nucleophile and an electrophilic methyl ester. This guide provides a detailed exploration of the core chemical transformations used to modify this scaffold, offering both the strategic "why" and the procedural "how" for each key protocol.
Core Reactivity and Strategic Overview
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. The secondary amine (N-H) is nucleophilic and readily undergoes reactions such as acylation, alkylation, and reductive amination. The methyl ester (-CO₂Me) can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted directly into an amide, opening up a second vector for diversification.
The following diagram illustrates the primary synthetic pathways available for derivatization, which will be detailed in the subsequent sections.
Caption: Core synthetic routes for modifying this compound.
Protocols for N-Functionalization
Modification of the ring nitrogen is often the primary strategy for exploring the structure-activity relationship (SAR) of the azepane scaffold.
N-Acylation: Synthesis of N-Acyl Azepane Derivatives
Scientific Rationale: N-acylation is a robust and high-yielding reaction that introduces an amide linkage, a common feature in bioactive molecules. The reaction involves the nucleophilic attack of the secondary amine on an activated carbonyl species, typically an acyl chloride or anhydride. The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to neutralize the HCl generated in situ without competing in the reaction.
Caption: General workflow for the N-acylation of this compound.
Protocol 3.1.1: General Procedure for N-Acylation with an Acyl Chloride
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Acyl Chloride (e.g., Benzoyl Chloride) | Acylating Agent |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic base |
| Dichloromethane (DCM), anhydrous | Aprotic Solvent |
| Magnetic stirrer, ice bath | Reaction Setup |
| TLC plates, LC-MS | Reaction Monitoring |
| Silica gel | Purification |
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the acyl chloride.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate (triethylammonium chloride) will typically form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reductive Amination: Synthesis of N-Alkyl Azepane Derivatives
Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[4] The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone. This electrophilic intermediate is then reduced in situ by a mild, selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less basic and more selective for iminium ions over carbonyls, allowing for a one-pot procedure with minimal side reactions.[5][6]
Protocol 3.2.1: General Procedure for Reductive Amination
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Aldehyde or Ketone (R-CHO) | Alkylating Agent |
| Sodium Triacetoxyborohydride (STAB) | Selective Reducing Agent |
| Dichloroethane (DCE) or DCM | Aprotic Solvent |
| Acetic Acid (optional) | Catalyst for iminium formation |
| Magnetic stirrer | Reaction Setup |
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional, can accelerate iminium formation).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The portion-wise addition helps to control any potential effervescence.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product via flash column chromatography and confirm its identity as described in Protocol 3.1.1.
Protocols for Ester Moiety Modification
The methyl ester provides a versatile handle for introducing new functionality, either by revealing the carboxylic acid for subsequent coupling or by reduction to an alcohol.
Ester Hydrolysis: Synthesis of Azepane-2-carboxylic Acid
Scientific Rationale: Saponification, or base-catalyzed hydrolysis, is the most common method for converting an ester to its corresponding carboxylic acid.[7] Lithium hydroxide (LiOH) is frequently used in modern synthesis as it is less prone to causing side reactions like epimerization compared to NaOH or KOH, especially in complex molecules. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure solubility of both the ester and the hydroxide salt.[8]
Protocol 4.1.1: General Procedure for Saponification
| Reagents & Materials | Purpose |
| This compound derivative | Starting Material |
| Lithium Hydroxide (LiOH) | Hydrolyzing Agent |
| Tetrahydrofuran (THF) / Methanol / Water | Solvent System |
| Hydrochloric Acid (HCl), 1M | Acid for neutralization |
| Magnetic stirrer | Reaction Setup |
Step-by-Step Methodology:
-
Preparation: Dissolve the methyl ester (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Base Addition: Add an aqueous solution of LiOH (2.0-3.0 eq) and stir the mixture at room temperature.
-
Reaction: Stir for 2-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product carboxylic acid will typically have a much lower Rf value on silica gel.
-
Workup: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A precipitate of the carboxylic acid may form.
-
Extraction: Extract the carboxylic acid product into a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Final Steps: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Amide Coupling: Synthesis of Azepane-2-carboxamides
Scientific Rationale: Amide bond formation from a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[9] The direct reaction is extremely slow, so the carboxylic acid must be activated. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile.[10][11]
Caption: General workflow for amide coupling starting from the carboxylic acid.
Protocol 4.2.1: General Procedure for HATU-Mediated Amide Coupling
| Reagents & Materials | Purpose |
| Azepane-2-carboxylic acid derivative | Starting Material |
| Primary or Secondary Amine | Nucleophile |
| HATU | Coupling Reagent |
| DIPEA | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | Polar Aprotic Solvent |
| Magnetic stirrer | Reaction Setup |
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture. The base is crucial for activating the HATU and neutralizing any acidic species.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.
-
Purification & Characterization: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography. Characterize the final amide as described in Protocol 3.1.1.
Ester Reduction: Synthesis of (Azepan-2-yl)methanol Derivatives
Scientific Rationale: The reduction of an ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[12][13] The reaction must be carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[14] The mechanism involves the delivery of two hydride ions: the first forms an aldehyde intermediate which is immediately reduced further to the alcohol.[13]
Protocol 4.3.1: General Procedure for LiAlH₄ Reduction
| Reagents & Materials | Purpose |
| This compound derivative | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | Strong Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | Anhydrous Solvent |
| Sodium Sulfate Decahydrate / Rochelle's Salt | Quenching Agents |
| Magnetic stirrer, ice bath | Reaction Setup |
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF and cool to 0 °C.
-
Substrate Addition: Slowly add a solution of the methyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: This addition can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification & Characterization: Concentrate the filtrate and purify the resulting alcohol by column chromatography if necessary. Characterize the product as described in Protocol 3.1.1.
Data Summary and Library Generation
The protocols described above can be applied in a combinatorial fashion to generate a library of novel azepane derivatives. The results of such an effort should be tabulated for clear comparison.
Table 1: Example Data for a Library of N-Acyl Azepane Derivatives
| Entry | R-Group (from R-COCl) | Reaction Time (h) | Yield (%) | M+H⁺ (Observed) |
| 1 | Phenyl | 4 | 92 | 262.1438 |
| 2 | 4-Chlorophenyl | 5 | 88 | 296.1049 |
| 3 | Thiophen-2-yl | 6 | 85 | 268.0999 |
| 4 | Cyclohexyl | 8 | 79 | 268.1907 |
Conclusion
This compound is a powerful building block for the synthesis of structurally diverse molecules relevant to drug discovery. By leveraging the distinct reactivity of the secondary amine and the methyl ester, researchers can access a wide range of N-acyl, N-alkyl, carboxamide, and alcohol derivatives. The protocols provided herein are robust, well-established, and include critical checkpoints for self-validation, ensuring a high rate of success in the synthesis of novel chemical entities based on the valuable azepane scaffold.
References
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Wu, T. et al. (2010). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. Available at: [Link]
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Astakhov, A. V. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]
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Aeissen, E. et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
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Meng, W. et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Tetrahedron Letters. Available at: [Link]
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Meng, W. et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. Available at: [Link]
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Rakesh, K. P. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
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Goodreid, J. D. et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available at: [Link]
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Chemguide. Reduction of Carboxylic Acids. Available at: [Link]
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Garcı́a, A. et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Shinde, S. B. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
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Phukan, K. & Mahanta, J. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. International Journal of Recent advances in Mechanical Engineering. Available at: [Link]
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Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]
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Goodreid, J. D. et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate. Available at: [Link]
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Organic Chemistry Data. Acid to Alcohol - Common Conditions. Available at: [Link]
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Rakesh, K. P. et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Methyl Esters. Available at: [Link]
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Arkat USA. N-Acylation in combinatorial chemistry. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]
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Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
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Le, H. T. T. et al. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Molecules. Available at: [Link]
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Journal of Pharma Insights and Research. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]
-
Katritzky, A. R. et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available at: [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]
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Bon, E. et al. (2003). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Tetrahedron Letters. Available at: [Link]
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Suárez-Castillo, O. R. et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. Available at: [Link]
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Rakesh, K. P. et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Hadiya, B. H. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. Available at: [Link]
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STM Journals. (2024). Azepines, Chemistry, Synthesis and Reactions. Available at: [Link]
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Kocienski, P. J. (2005). Protective Groups. Thieme. Available at: [Link]
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Troubleshooting & Optimization
Identifying common impurities in Methyl azepane-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl azepane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. By understanding the underlying chemistry, you can effectively troubleshoot experiments, optimize yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Identifying and Mitigating Common Impurities
This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of the potential causes, with a focus on common impurities, and provides actionable steps for resolution.
Question 1: I'm observing a significant amount of a high-molecular-weight, viscous substance in my crude product after performing a Dieckmann condensation to synthesize this compound. What is this, and how can I prevent it?
Answer:
This is a classic sign of intermolecular Claisen condensation , leading to the formation of oligomeric or polymeric byproducts.
Causality and Mechanism:
The Dieckmann condensation is an intramolecular reaction where the enolate of a diester (dimethyl pimelate in this case) attacks the other ester group on the same molecule to form the desired seven-membered ring.[1][2] However, this enolate is also a potent nucleophile for intermolecular reactions. If the concentration of the starting diester is too high, the enolate is more likely to react with a different molecule of dimethyl pimelate rather than cyclizing. This initiates a chain reaction, producing long-chain polymers.
Diagram: Competing Intra- vs. Intermolecular Condensation
Caption: Competing reaction pathways in the synthesis.
Troubleshooting and Prevention:
-
High-Dilution Conditions: The most effective way to favor the intramolecular reaction is to perform the addition of the dimethyl pimelate to the base solution under high-dilution conditions. This keeps the instantaneous concentration of the starting material low, minimizing the chance of intermolecular reactions.[3]
-
Slow Addition: Add the diester to the base solution very slowly, using a syringe pump if possible, over several hours. This ensures that any enolate formed has a higher probability of cyclizing before it can react with another diester molecule.
-
Choice of Base and Solvent: Using a strong, sterically hindered base like potassium tert-butoxide or sodium hydride in an aprotic solvent like THF can promote efficient enolate formation and cyclization.[4]
Protocol for Removal:
If polymeric byproducts have already formed, they can often be removed by:
-
Distillation: The desired this compound is a relatively low-boiling point liquid, while the polymeric material is non-volatile. Vacuum distillation is a highly effective purification method.
-
Chromatography: If distillation is not feasible, column chromatography on silica gel can separate the product from the higher molecular weight impurities.
Question 2: My final product shows an additional peak in the 1H NMR spectrum that appears to be the starting material, dimethyl pimelate, even though the reaction went to completion according to TLC analysis. What could be happening?
Answer:
This is likely due to a reverse Dieckmann condensation occurring during the workup.
Causality and Mechanism:
The Dieckmann condensation is a reversible reaction.[5] The final step of the forward reaction is the deprotonation of the acidic α-proton of the β-keto ester product by the alkoxide base. This forms a resonance-stabilized enolate, which acts as a thermodynamic sink, driving the equilibrium towards the product.[6][7] If the workup is not performed carefully, particularly if a basic aqueous solution is used for an extended period, the enolate of the product can be protonated, and the resulting β-keto ester can undergo a base-catalyzed ring-opening (a retro-Dieckmann reaction) to regenerate the starting dimethyl pimelate.
Diagram: Equilibrium of the Dieckmann Condensation
Caption: The role of product enolate formation in the reaction equilibrium.
Troubleshooting and Prevention:
-
Acidic Workup: The reaction should be quenched by pouring it into a cold, dilute acid solution (e.g., 1M HCl). This will protonate the product enolate and any remaining base, preventing the reverse reaction.
-
Avoid Basic Washes: Do not wash the organic layer with basic solutions like sodium bicarbonate for extended periods during the workup. If a basic wash is necessary to remove acidic byproducts, it should be done quickly and at a low temperature.
Question 3: My mass spectrometry analysis shows a peak corresponding to the loss of a methoxycarbonyl group (-COOCH3) from my product. Is this just a fragmentation pattern, or is it an impurity?
Answer:
While this can be a fragmentation pattern, it is also indicative of the presence of azepane-2-one , an impurity formed via decarboxylation of the product.
Causality and Mechanism:
β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially when heated in the presence of acid or base.[8][9] During the workup or purification (especially distillation at high temperatures), any residual acid or base can catalyze the hydrolysis of the methyl ester to a carboxylic acid. This forms a β-keto acid, which readily loses CO2 upon heating to yield the corresponding ketone, in this case, azepane-2-one.
Troubleshooting and Prevention:
-
Neutralize Before Distillation: Ensure the crude product is thoroughly neutralized and washed before attempting vacuum distillation.
-
Moderate Distillation Temperature: Use a good vacuum source to keep the distillation temperature as low as possible to minimize thermal decomposition and decarboxylation.
-
Alternative Purification: If decarboxylation is a persistent issue, consider purification by column chromatography at room temperature instead of distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and industrially relevant method is the Dieckmann condensation of dimethyl pimelate.[2][10] This is an intramolecular Claisen condensation that uses a strong base to form the seven-membered ring of the azepane core with the desired keto-ester functionality.[1][4]
Q2: What are the critical parameters to control during a Dieckmann condensation?
-
Anhydrous Conditions: The base used (e.g., sodium hydride, sodium methoxide) is highly reactive with water. Any moisture will consume the base, leading to lower yields.[3]
-
Stoichiometry of the Base: At least one full equivalent of base is required. The final, thermodynamically favorable deprotonation of the β-keto ester product consumes one equivalent of base.[1]
-
Reaction Temperature: While the reaction is often run at reflux, using stronger bases in aprotic solvents can allow for lower reaction temperatures, which can minimize side reactions.[4]
-
Purity of Starting Material: The purity of the starting dimethyl pimelate is crucial, as any impurities will be carried through or can interfere with the reaction.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
| Technique | Purpose | Common Observations for Impurities |
| 1H & 13C NMR | Structural confirmation and identification of impurities. | - Dimethyl pimelate: Characteristic signals for the linear chain. - Azepane-2-one: Absence of the methoxycarbonyl signals. - Pimelic acid/mono-methyl ester: Broad carboxylic acid proton signal. |
| GC-MS | Separation and identification of volatile impurities. | Can quantify the starting material, the decarboxylated product, and other low-boiling point impurities. |
| LC-MS | Detection of less volatile impurities. | Useful for identifying high-molecular-weight oligomers from intermolecular condensation. |
| FTIR | Functional group analysis. | Can show the presence of carboxylic acid O-H stretches if hydrolysis has occurred. |
Q4: How can I purify the final product effectively?
Vacuum distillation is the most common and effective method for purifying this compound on a large scale. For smaller scales or heat-sensitive batches, silica gel column chromatography using a solvent system like ethyl acetate/hexanes is a suitable alternative.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Pearson+. (2024, July 16). Propose mechanisms for the two Dieckmann condensations just shown... Retrieved from [Link]
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LibreTexts Chemistry. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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ACS Publications. (2011, March 18). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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ResearchGate. (2025, August 6). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Retrieved from [Link]
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PubMed. (2022, June 3). Claisen Condensation Reaction Mediated Pimelate Biosynthesis via the Reverse Adipate-Degradation Pathway and Its Isoenzymes. Retrieved from [Link]
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Mol-Instincts. (2025, May 20). methyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Fiveable. (n.d.). Pimelic Acid Dimethyl Ester Definition. Retrieved from [Link]
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ACS Publications. (n.d.). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Demethoxycarbonylation of methyl 2,5- and methyl 3,6-dialkyl-1H-azepine-1-carboxylates: formation and characterization of 2H-, 3H- and 4H-azepines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]
-
ScienceDirect. (n.d.). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion. Retrieved from [Link]
-
YouTube. (2018, October 9). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
PubMed Central. (n.d.). Decarboxylation in Natural Products Biosynthesis. Retrieved from [Link]
-
Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Retrieved from [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Recrystallization of Methyl azepane-2-carboxylate hydrochloride
Welcome to the technical support guide for the purification of Methyl azepane-2-carboxylate hydrochloride via recrystallization. This document, designed for chemistry professionals, provides in-depth, experience-driven answers to common challenges encountered during the purification of this specific amine hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound hydrochloride?
The primary objective is to remove impurities that may be present from the synthesis or degradation of the compound.[1][2] Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system.[1] For active pharmaceutical ingredient (API) development, achieving high purity is critical, and recrystallization is a fundamental method to achieve this.
Q2: How does the hydrochloride salt form of this molecule affect the choice of recrystallization solvent?
The presence of the hydrochloride salt dramatically increases the polarity of the molecule compared to its free-base form. This salt is formed by protonating the secondary amine of the azepane ring.[3] Consequently, suitable solvents will generally be more polar. Non-polar solvents like hexane or toluene are unlikely to dissolve the salt sufficiently, even at high temperatures, making them better suited as anti-solvents in a mixed-solvent system. Furthermore, hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere, which can complicate the crystallization process.[4]
Q3: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should dissolve the this compound hydrochloride completely at or near its boiling point.[2]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.[2]
-
Appropriate boiling point: The boiling point should be low enough for easy removal from the crystals after isolation but high enough to provide a sufficient temperature differential for solubility changes.
-
Inertness: The solvent must not react with the compound.
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[2]
Troubleshooting Guide
This section addresses specific experimental issues in a practical Q&A format.
Problem: After dissolving the compound in hot solvent and cooling, no crystals have formed.
Answer: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[5][6]
-
Causality: If an excessive volume of solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.[1][5] A supersaturated solution is one where the concentration of the solute is higher than its equilibrium solubility at a given temperature, but crystal nucleation has not yet occurred.[2]
-
Solutions to Induce Crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2][6]
-
Add a seed crystal: Introduce a tiny crystal of pure this compound hydrochloride into the cooled solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[2]
-
Reduce the solvent volume: If supersaturation is not the issue, you have likely used too much solvent.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[6]
-
Cool to a lower temperature: If crystallization is slow, placing the flask in an ice-water bath or even a colder bath (depending on the solvent's freezing point) can further decrease solubility and promote crystal formation.[2][5]
-
Problem: The compound "oiled out" instead of forming solid crystals.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is cooled past the saturation point while still above the melting point of the solute, or because of the presence of significant impurities.[5]
-
Causality: Amine salts, especially if slightly impure, can have depressed melting points. If the boiling point of the chosen solvent is higher than the melting point of your compound, it may "melt" in the solution before it dissolves and then separate as an oil upon cooling.[5]
-
Solutions to Prevent Oiling Out:
-
Re-heat and add more solvent: Warm the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation temperature before attempting to cool the solution again.[5]
-
Cool the solution very slowly: Allow the flask to cool to room temperature over a longer period (e.g., by placing it within a larger beaker of hot water or on a hot plate that is turned off). Slow cooling encourages the orderly arrangement of molecules into a crystal lattice rather than a disordered oil.[5]
-
Change the solvent system: Select a solvent with a lower boiling point or use a mixed-solvent system where the compound has lower solubility.
-
Problem: The final yield of recrystallized product is very low.
Answer: A low yield is typically a consequence of procedural losses.
-
Causality & Solutions:
-
Using too much solvent: This is the most frequent cause.[1] The compound has some residual solubility even in the cold solvent; using an excessive amount means more product will be lost in the mother liquor. Solution: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid.[1]
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering.[2]
-
Inadequate cooling: If the solution is not cooled sufficiently, more product will remain dissolved. Solution: Ensure the solution is cooled to the recommended temperature (e.g., in an ice bath) for an adequate amount of time before filtration.
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of the product.[1] Solution: Wash the filter cake with a minimal amount of ice-cold solvent.
-
Experimental Protocol & Methodology
This section provides a detailed, step-by-step workflow for the recrystallization of this compound hydrochloride.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound hydrochloride.
Step 1: Solvent System Selection
The choice of solvent is the most critical parameter. For a polar salt like this compound hydrochloride, polar protic solvents are excellent starting points. A mixed-solvent system is often required to achieve the ideal solubility profile.
Procedure:
-
Place ~20-30 mg of the crude material into several small test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent should not dissolve the compound well at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Solvent System Selection Table
| Solvent System | Type | Boiling Point (°C) | Rationale & Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often a good starting point for hydrochloride salts. Less soluble than in ethanol, which can lead to better recovery.[7] |
| Ethanol (EtOH) | Polar Protic | 78.4 | May be too good a solvent, leading to lower yields. Can be used as the primary solvent in a mixed system.[8] |
| IPA / Diethyl Ether | Mixed | ~35-82 | IPA dissolves the salt when hot. Diethyl ether, a non-polar anti-solvent, is added to the cooled solution to force precipitation, reducing the compound's solubility.[7][9] |
| Ethanol / Water | Mixed | ~78-100 | For highly polar impurities. The compound is dissolved in minimal hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then re-heated to clarify and cooled.[10] |
| Acetonitrile | Polar Aprotic | 81.6 | A less common but potentially useful polar solvent to screen. |
Step 2-7: Main Recrystallization Protocol (Based on Isopropanol)
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding isopropanol in small portions until the solid is completely dissolved. Note: Avoid adding a large excess of solvent to ensure good recovery.[1]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.[1]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
References
-
Hinkley, J. M. (2017). Comment on "Purification of organic hydrochloride salt?". ResearchGate. Available at: [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization. Chem 118L. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
Frontier, A. (2026). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
- Total Research and Technology Feluy SA. (2014). Process for preparing cyclic esters and cyclic amides. Google Patents.
-
Various Authors. (2015). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. Available at: [Link]
-
Fomin, M. (2018). Comment on "How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?". ResearchGate. Available at: [Link]
- Kureha Kagaku Kogyo Kabushiki Kaisha. (2003). Process for the preparation of cyclic esters and method for purification of the same. Google Patents.
-
Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Smith, A. B., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines. Journal of the American Chemical Society. Available at: [Link]
- Esteve-Subiela, A., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
Penczek, S., et al. (2015). Amines as (co)initiators of cyclic esters' polymerization. ResearchGate. Available at: [Link]
- Zhejiang Province Taizhou City Xianju County Green Pharmaceutical Co Ltd. (2021). Recrystallization method of high-selectivity pregabalin intermediate. Google Patents.
Sources
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Large-Scale Production of Methyl azepane-2-carboxylate
Introduction: Methyl azepane-2-carboxylate is a pivotal heterocyclic building block in modern drug discovery, forming the core scaffold of numerous active pharmaceutical ingredients (APIs).[1] Its seven-membered saturated ring system, known as an azepane, is a recurring motif in compounds targeting a range of conditions, from neurological disorders to infectious diseases. However, the synthesis of medium-sized rings like azepanes is fraught with challenges, particularly when transitioning from laboratory-scale experiments to large-scale industrial production.[2] Slow cyclization kinetics, competing side reactions, and complex purification profiles are common hurdles.
This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for navigating the complexities of this compound synthesis at scale. It is structured as a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
Section 1: Overview of Primary Synthetic Routes for Scale-Up
Two principal routes are commonly considered for the large-scale synthesis of this compound due to their reliance on accessible starting materials and relatively robust reaction classes.
Route A: Catalytic Hydrogenation of a Pyridine Precursor This is arguably the most direct and atom-economical approach. It involves the complete reduction of the aromatic pyridine ring in a precursor like Methyl 2-(pyridin-2-yl)acetate to the corresponding saturated piperidine, which in this case is the azepane ring system's direct precursor.
Caption: High-level workflow for the Catalytic Hydrogenation route.
Route B: Dieckmann Cyclization This classic organic reaction involves the intramolecular Claisen condensation of a linear diester to form a cyclic β-keto ester. For this compound, this would typically start from a protected amino-1,7-diester, followed by cyclization, decarboxylation, and reduction of the ketone.
Caption: Multi-step workflow involving the Dieckmann Cyclization.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for multi-kilogram scale production?
A: For large-scale campaigns, the Catalytic Hydrogenation route (Route A) is often favored. The primary reasons are:
-
Atom Economy: It is a more convergent synthesis with fewer steps, generating less waste compared to the multi-step Dieckmann pathway.
-
Cost-Effectiveness: While precious metal catalysts (e.g., Platinum, Rhodium) can be expensive, their high efficiency and potential for recovery and recycling can make the process economical at scale. Hydrogen gas is an inexpensive and clean reductant.[3]
-
Robustness: Modern high-pressure reactor systems provide excellent control over reaction parameters, leading to more consistent outcomes.
The Dieckmann cyclization (Route B), while powerful, presents more challenges at scale, including the handling of large quantities of strong, moisture-sensitive bases (e.g., sodium hydride) and the management of high-dilution conditions to prevent intermolecular side reactions.[4]
Q2: What are the primary causes of low or inconsistent yields in the catalytic hydrogenation of pyridine-based precursors?
A: Low yields in this critical step typically stem from three issues:
-
Catalyst Deactivation (Poisoning): Pyridine derivatives and other nitrogen-containing heterocycles can act as poisons to many hydrogenation catalysts.[3] Trace impurities in the starting material, such as sulfur or halide compounds, can also irreversibly poison the catalyst.
-
Incomplete Reaction: Insufficient hydrogen pressure, poor agitation leading to poor mass transfer of hydrogen gas to the catalyst surface, or temperatures that are too low can result in a stalled or incomplete reaction.
-
Side Reactions: Under overly harsh conditions (high temperature or aggressive catalysts), side reactions such as hydrogenolysis (cleavage) of the methyl ester group can occur, reducing the yield of the desired product.[5]
Q3: During a Dieckmann cyclization, what is the best way to minimize the formation of polymeric side products?
A: The formation of polymers or dimers is a classic problem in intramolecular reactions that form medium-sized rings. It arises from an intermolecular reaction competing with the desired intramolecular cyclization. To favor the desired product, the principle of high dilution is critical. This involves adding the diester substrate slowly to a solution of the base, ensuring that the concentration of the substrate is always low. This low concentration means a reactive enolate is more likely to find the other end of its own molecule than another substrate molecule, thus favoring intramolecular cyclization.
Q4: What are the most critical safety considerations for scaling up these processes?
A: Both routes have significant safety protocols that must be strictly followed.
-
For Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All equipment must be properly grounded and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
High Pressure: Reactions are often run at high pressures (50-70 bar), requiring certified and regularly inspected high-pressure reactors.[3]
-
Pyrophoric Catalysts: Some catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric, especially after use when dry and exposed to air. They must be handled wet (e.g., as a water or solvent slurry) at all times.
-
-
For Dieckmann Cyclization:
-
Strong Bases: Reagents like sodium hydride (NaH) or sodium ethoxide are highly reactive and moisture-sensitive. NaH reacts violently with water to produce flammable hydrogen gas. These must be handled under a strict inert atmosphere.
-
Q5: My final product (this compound) is often an oil and difficult to purify by crystallization. What are the best strategies for isolation and purification at scale?
A: It is common for secondary amines like the target molecule to be oils or low-melting solids. Direct crystallization is often challenging. The industry-standard approach is to form a crystalline salt .
-
Salt Formation: Convert the crude free-base product into a salt, such as the hydrochloride (HCl) or oxalate salt. This is achieved by treating a solution of the crude product with either gaseous HCl, a solution of HCl in a solvent like isopropanol, or a solution of oxalic acid.
-
Recrystallization: These salts typically have much higher melting points and are more crystalline, making them easier to purify by recrystallization from suitable solvent systems (e.g., methanol/ether, ethanol/acetone).
-
Liberation of Free Base (if required): After the salt is purified, the free base can be regenerated by treatment with a mild inorganic base (e.g., sodium bicarbonate, sodium carbonate) and extraction into an organic solvent. This final step should yield a product of much higher purity.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Problem 1: Catalytic Hydrogenation Stalls or Proceeds Slowly
Your high-pressure reactor shows an initial drop in hydrogen pressure, but then the uptake ceases long before the theoretical amount of hydrogen has been consumed. GC-MS analysis confirms a mixture of starting material and partially hydrogenated intermediates.
Caption: Troubleshooting Decision Tree for Stalled Hydrogenation.
Troubleshooting Steps:
| Possible Cause | Diagnostic Check | Corrective Action |
| Catalyst Poisoning | Analyze the starting material using techniques like elemental analysis for sulfur or X-ray fluorescence (XRF) for halides. | 1. Purify the starting material feedstock, for example, by passing it through a carbon or alumina plug. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Consider using a more poison-resistant catalyst, such as a rhodium-based catalyst, though this is often more expensive.[3] |
| Poor H₂ Mass Transfer | Observe the agitation in the reactor. Is the vortex sufficient to ensure the catalyst is well-suspended and gas is being effectively dispersed? | 1. Increase the stirrer speed (RPM). 2. Ensure the reactor headspace is sufficiently purged and filled with H₂. 3. Check that the H₂ inlet dip tube is not blocked. |
| Insufficient Activity | The chosen temperature or pressure may be too low for the specific substrate and catalyst combination. | 1. Incrementally increase the reaction temperature in 10°C steps. 2. Incrementally increase the hydrogen pressure. 3. The addition of a protic acid, such as acetic acid or HCl, to the reaction medium can significantly enhance the rate of pyridine ring hydrogenation.[5] |
Problem 2: Product Purity is Low After Workup and Distillation
Your crude product, isolated by distillation, shows multiple impurity peaks on a GC trace. NMR analysis suggests the presence of unreacted starting material and potential byproducts.
Troubleshooting Steps:
| Possible Cause | Diagnostic Check | Corrective Action |
| Incomplete Reaction | Check in-process controls (IPC) from the reaction. Did TLC or GC analysis show full conversion of the starting material before shutdown? | 1. If the reaction was incomplete, re-subject the crude material to the reaction conditions. 2. For future batches, increase reaction time or optimize conditions (see Problem 1) to drive the reaction to completion. |
| Thermal Decomposition | Was the distillation performed at an excessively high temperature or for a prolonged period? | 1. Use high-vacuum distillation to lower the boiling point and minimize thermal stress on the product.[6] 2. Consider a shorter path distillation apparatus for more sensitive compounds. |
| Co-distilling Impurities | Do the impurities have boiling points close to the product? | 1. Avoid distillation as the primary purification method. Switch to purification via salt formation and recrystallization as described in the FAQ section. This method purifies based on differences in solubility and crystal lattice energy, which is often far more effective than separation by boiling point. |
| Workup Issues | Did the workup involve an aqueous basic wash? Emulsion formation can trap impurities. | 1. During workup, use brine (saturated NaCl solution) washes to help break emulsions. 2. If the product is basic, consider a workup that involves acid-base extraction to separate it from neutral or acidic impurities. |
Section 4: Protocols & Data
Protocol 1: Scale-Up Example - Catalytic Hydrogenation of Methyl 2-(pyridin-2-yl)acetate
This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.
Reagents & Equipment:
-
1 kg (6.62 mol) Methyl 2-(pyridin-2-yl)acetate
-
10 L Methanol (MeOH)
-
50 g 5% Platinum on Carbon (Pt/C, 50% wet)
-
20 L High-Pressure Hydrogenation Reactor
-
Hydrogen Gas Supply (high purity)
-
Inert Gas Supply (Nitrogen)
Procedure:
-
Vessel Inerting: The 20 L reactor is sealed and purged three times with nitrogen, followed by a vacuum hold test to ensure no leaks.
-
Catalyst Loading: The Pt/C catalyst (50 g) is charged to the reactor as a slurry in 500 mL of methanol. This wet-loading technique is critical to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Substrate Charging: A solution of Methyl 2-(pyridin-2-yl)acetate (1 kg) in methanol (9.5 L) is charged to the reactor.
-
Reaction Execution:
-
The vessel is sealed and purged again three times with nitrogen, then three times with hydrogen.
-
The reactor is pressurized to 50 bar with hydrogen.
-
Agitation is initiated (e.g., 500 RPM) and the internal temperature is raised to 60°C.
-
The reaction is monitored by the pressure drop from the hydrogen cylinder. The reaction is typically complete in 8-12 hours.
-
-
Reaction Completion & Workup:
-
Once hydrogen uptake ceases, the reactor is cooled to room temperature.
-
The hydrogen is carefully vented, and the reactor is purged three times with nitrogen.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The catalyst on the celite pad must be kept wet with methanol or water to prevent ignition.
-
The methanol is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Table 1: Comparison of Typical Hydrogenation Conditions
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild/Poison-Resistant) |
| Catalyst | 5% Pd/C | 5% PtO₂ (Adams' catalyst) | 5% Rh/C |
| Solvent | Methanol | Acetic Acid | Ethanol / H₂O |
| Pressure (bar) | 40-50 | 50-70 | 60-80 |
| Temperature (°C) | 40-60 | 25-50 | 60-80 |
| Typical Time (h) | 10-16 | 6-12 | 12-24 |
| Notes | Good general-purpose conditions. | The acidic solvent enhances the rate for pyridine rings.[3] | Rhodium is often more resistant to nitrogen poisoning but is more expensive. |
References
- Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate Derivatives. This source discusses a scalable asymmetric synthesis.
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Provides a general overview of azepane synthesis, noting challenges like low yields.
- Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. (2025). ResearchGate. Details a multi-step synthesis involving Friedel-Crafts reactions.
- An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives | Request PDF. (2025). ResearchGate. Re-emphasizes a scalable asymmetric approach.
- Al-Ostoot, F. H., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
- Process and intermediates for preparing azepines. (1997).
- A Simple and Efficient Large-Scale Synthesis of Metal Salts of Medium-Chain Fatty Acids. (2025).
- Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. (2010). PubMed.
- Kumar, A., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry.
- Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). Molecules.
- Gandon, V., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.
- Methyl pyrazine-2-carboxylate. (2009). Acta Crystallographica Section E.
- 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. (2009). Acta Crystallographica Section E.
- Kelland, M. (2026). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels.
- Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
- Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. (2025).
- Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts.
- Clean and efficient preparation method of carbamazepine. (2021).
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Highlights challenges in N-acylation and optimization of debenzylation, noting catalyst poisoning and the beneficial role of acid.
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (2004).
- Methyl cyclohexane carboxylates and their use in perfume compositions. (2009). Google Patents.
Sources
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Technical Support Center: Monitoring Azepine Synthesis via TLC
Welcome to the technical support center for monitoring azepine synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize TLC as a rapid, indispensable tool for tracking the progress of chemical reactions involving azepine cores and their derivatives.
As seven-membered nitrogen-containing heterocycles, azepines present unique challenges during chromatographic analysis due to their inherent basicity and diverse polarity. This resource provides in-depth, field-tested troubleshooting advice and detailed protocols to help you overcome these challenges, ensuring reliable and reproducible reaction monitoring.
Core Principles: Why Azepines Can Be Tricky on TLC
The primary challenge in the TLC analysis of azepines stems from the interaction between the basic nitrogen atom in the heterocyclic ring and the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This strong acid-base interaction can cause several issues:
-
Spot Tailing (Streaking): The basic analyte binds strongly and sometimes irreversibly to the acidic stationary phase, leading to a continuous "streak" rather than a compact spot. This makes it difficult to calculate an accurate Retention Factor (Rf) and resolve the product from starting materials or intermediates.[1][2]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly that it remains at the baseline (Rf = 0) regardless of the mobile phase polarity.
-
Compound Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive azepine derivatives directly on the TLC plate, leading to the appearance of unexpected spots and a misinterpretation of the reaction's progress.[3][4]
Understanding these underlying principles is the first step toward effective troubleshooting and methodological design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the TLC analysis of azepine synthesis in a practical question-and-answer format.
Problem 1: My spots are streaking or "tailing" up the plate.
Analysis & Solution: This is the most common issue for nitrogen-containing heterocycles.[1] The streaking is caused by the strong interaction between the basic azepine nitrogen and the acidic silica gel. To achieve sharp, well-defined spots, you must mitigate this interaction.
The most effective solution is to add a small amount of a competitive base to your mobile phase (eluent). This additive will occupy the acidic sites on the silica, allowing your azepine compound to travel up the plate based on its polarity rather than its basicity.
-
Recommended Action: Modify your eluent by adding 0.5-2% triethylamine (TEA) or a 0.5-2% solution of ammonia in methanol .[2][5] Start with a lower concentration and increase if streaking persists. For a 100 mL eluent, this translates to 0.5-2 mL of the modifier. This simple change often dramatically improves resolution.[1][5]
Problem 2: My starting material and product spots are not separating (Rf values are too close).
Analysis & Solution: Poor separation indicates that the polarity of your mobile phase is not optimized for your specific compounds. The goal is to find a solvent system where the starting material and product have a clear difference in Rf values, ideally with the product Rf between 0.2 and 0.4 for clear monitoring.
-
Systematic Approach to Solvent System Optimization:
-
If spots are too high (Rf > 0.8): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase.[2][6] Solution: Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).
-
If spots are too low (Rf < 0.1): Your eluent is not polar enough. The compounds are stuck to the silica.[6][7] Solution: Increase the eluent's polarity by increasing the proportion of the polar solvent (e.g., increase ethyl acetate).
-
If adjusting ratios is ineffective: The selectivity of your solvent system may be the issue. Solution: Change one of the solvents entirely to alter the nature of the interactions. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol system.[2] Dichloromethane offers different interactions than hexane, and methanol is a much more polar solvent than ethyl acetate, providing a wider range of accessible polarities.
-
Problem 3: I don't see any spots on my TLC plate after development.
Analysis & Solution: This frustrating issue can have several root causes, from sample concentration to the method of visualization.
-
Troubleshooting Checklist:
-
Insufficient Concentration: The concentration of your analyte might be too low to be detected.[8] Solution: Spot the sample multiple times in the same location, allowing the solvent to fully evaporate between each application.[8] This concentrates the sample on the baseline without creating an overly large initial spot.
-
Compound is Not UV-Active: Many compounds, especially those without aromatic rings or extensive conjugation, will not be visible under a standard 254 nm UV lamp.[9][10] Solution: Use a chemical stain for visualization. Place the developed plate in an iodine chamber or dip it into a staining solution like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).[9][11]
-
Sample Evaporation/Degradation: If the reaction is run at high temperatures, your compound of interest might be volatile or may have degraded.
-
Spot Submerged in Solvent: Ensure the initial spotting line on the TLC plate is above the level of the eluent in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[7][8]
-
Problem 4: The TLC plate looks completely smeared, especially when using high-boiling point solvents (DMF, DMSO).
Analysis & Solution: High-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are very polar and will migrate with the solvent front, smearing everything on the plate.
-
Recommended Action: After spotting your reaction mixture onto the TLC plate, place the plate under a high vacuum for 5-10 minutes before developing it.[3] This will remove the residual high-boiling solvent, allowing for a clean chromatogram.
Problem 5: How do I confirm the reaction is truly complete?
Analysis & Solution: A successful reaction is typically indicated by the complete consumption of the limiting starting material and the appearance of a new spot for the product.[12][13] However, simply seeing the starting material spot disappear is not always sufficient proof.
-
The Power of the Co-spot: The most reliable method is to use a three-lane spotting system on your TLC plate.[13][14]
-
Lane 1 (Reference): Spot a dilute solution of your pure starting material.
-
Lane 2 (Co-spot): Spot the starting material first, and then carefully spot your reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot only your reaction mixture.
-
-
Interpretation:
-
Reaction Incomplete: In the reaction mixture lane (Lane 3), you will see a spot at the same Rf as your starting material (Lane 1). The co-spot lane (Lane 2) will show a single, potentially larger or more intense spot at that same Rf.
-
Reaction Complete: The starting material spot will be absent in the reaction mixture lane (Lane 3).[13] The co-spot lane (Lane 2) will show two distinct spots: one for the remaining starting material from your reference solution and one for the newly formed product from the reaction mixture. This confirms that the new spot is not the starting material and that the starting material in the reaction vessel has been consumed.
-
Visual Workflows & Data
Diagram 1: Standard TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring azepine synthesis completion.
Diagram 2: Troubleshooting TLC Issues
Caption: Decision tree for common TLC troubleshooting scenarios.
Table 1: Recommended Mobile Phase Modifiers for Azepines
| Modifier | Typical Concentration | When to Use | Mechanism of Action |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Default choice for basic compounds on silica. | Competitively binds to acidic silanol groups, preventing analyte tailing.[2][5] |
| Ammonia (in MeOH) | 0.5 - 2% of a 7N solution | Stronger base, useful for highly basic azepines. | Neutralizes silica surface acidity effectively.[1] |
| Acetic or Formic Acid | 0.5 - 1% (v/v) | For acidic impurities or zwitterionic compounds. | Suppresses ionization of acidic functionalities, reducing streaking for those species.[1] |
Table 2: Common Visualization Stains for Azepine Chemistry
| Stain | Preparation | Visualization | Target Functionalities |
| Iodine (I₂) | Solid I₂ crystals in a sealed chamber. | Yellow-brown spots, often fades.[10] | General purpose, good for many unsaturated and aromatic compounds.[9] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[15] | Yellow/brown spots on a purple background. | Readily oxidizable groups (alkenes, alkynes, alcohols, aldehydes).[15] |
| Ceric Ammonium Molybdate (CAM) | 0.5g Ce(NH₄)₂(NO₃)₆, 24g (NH₄)₆Mo₇O₂₄ in 500mL 10% aq. H₂SO₄.[15] | Blue/dark spots upon heating. | General purpose, excellent for nucleophilic groups like alcohols and amines.[11] |
| Ninhydrin | 1.5g ninhydrin in 100mL n-butanol + 3mL acetic acid.[15] | Purple or pink spots (requires heating). | Specifically for primary and secondary amines.[11][15] |
Detailed Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.
-
Sample Preparation: Dilute your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
-
Spotting: Using a capillary tube, carefully spot the starting material (SM), co-spot (Co), and reaction mixture (Rxn) onto the baseline in their respective lanes. Keep spots small (1-2 mm diameter).[7]
-
Chamber Saturation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation and close the lid for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Marking & Drying: Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: View the plate under a 254 nm UV lamp and circle any visible spots.[10] If necessary, proceed with chemical staining (e.g., iodine or KMnO₄ dip).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and assess the reaction's progress.[7]
Protocol 2: 2D TLC to Diagnose On-Plate Decomposition
This technique is invaluable for determining if a compound is unstable on the silica gel stationary phase.[3]
-
First Dimension:
-
Take a square TLC plate and spot your reaction mixture in one corner, about 1.5 cm from each edge.
-
Develop the plate as usual.
-
Remove the plate and dry it thoroughly. Do not visualize it yet.
-
-
Second Dimension:
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline.
-
Develop the plate again using the same mobile phase.
-
Remove the plate, dry it, and visualize.
-
-
Interpretation:
-
Stable Compounds: All spots will lie on the diagonal line running from the origin corner.
-
Unstable Compounds: Any compound that decomposed on the silica will appear as a spot below the diagonal.[3] The original compound will be on the diagonal, with new spots (degradation products) directly below it. This is definitive proof of on-plate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is an ideal Rf value I should aim for? An ideal Rf value for the compound of interest is between 0.2 and 0.4. This range provides the best resolution and ensures that small changes in polarity result in noticeable shifts on the plate, making it easier to distinguish between closely related compounds.
Q2: Can I reuse my TLC eluent? It is strongly discouraged. The composition of a mixed solvent system can change over time due to the differential evaporation of its components, with the more volatile solvent evaporating faster.[8] This will alter the polarity of the eluent and lead to irreproducible Rf values. Always use a fresh mobile phase for each run to ensure consistency.[8]
Q3: My TLC plate has a crooked or uneven solvent front. What happened? An uneven solvent front can be caused by several factors: the plate touching the side of the chamber or the filter paper during development, the bottom edge of the plate not being perfectly level, or chips and damage to the silica at the plate's edge.[5] This will lead to inaccurate Rf values.[7] Ensure the plate is centered in the chamber and the silica is intact.
Q4: Does the pH of my reaction mixture affect my TLC? Yes, significantly. If you take a sample directly from a highly acidic or basic reaction, the residual acid or base can drastically alter the local pH on the silica at the point of spotting, leading to streaking or unexpected Rf values. It is often good practice to perform a micro-quench (e.g., dilute a drop of the reaction mixture in a vial containing ethyl acetate and a small amount of saturated NaHCO₃ or brine) and spot the organic layer.[16]
Q5: Should I use silica or alumina plates for my azepine synthesis? For most applications, silica gel is the standard. However, if you consistently observe significant streaking (even with a basic modifier) or suspect on-plate decomposition, switching to an alumina plate (neutral or basic) can be an excellent alternative. Alumina is less acidic and may provide better chromatography for very basic or acid-sensitive compounds.[2]
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Microbe Notes. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Socratic. (n.d.). How can TLC allow you to determine if your reaction has gone to completion. Explain.. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 6). In which pH range are silica-based TLC plates stable?. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Unambiguous Structural Confirmation of Methyl Azepane-2-carboxylate using 2D NMR
Introduction: The Challenge of the Cyclic Scaffold
In the landscape of drug discovery and chemical research, seven-membered heterocyclic compounds like azepanes represent a compelling, yet under-explored, area of chemical space.[1] Their inherent three-dimensionality offers novel scaffolds for interacting with biological targets. However, this structural complexity, particularly in polysubstituted derivatives like Methyl azepane-2-carboxylate, presents a significant analytical challenge. While 1D ¹H and ¹³C NMR are foundational, they often fall short in providing unambiguous proof of structure due to potential signal overlap and the inability to definitively connect disparate spin systems, especially across non-protonated carbons.
This guide provides a comprehensive, field-proven methodology for the unequivocal structural confirmation of this compound. We will move beyond simple data reporting and delve into the causality of experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system to assemble the molecular puzzle piece by piece.
The 2D NMR Toolkit: A Comparative Overview
To solve a complex structural problem, one must deploy a set of complementary tools. Each 2D NMR experiment provides a unique piece of connectivity information. Their combined power lies in their orthogonal yet overlapping datasets, which serve to cross-validate assignments.
-
COSY (Correlation Spectroscopy): Mapping the Proton Network. The COSY experiment is the logical first step in 2D analysis. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3] The resulting 2D map displays the standard 1D proton spectrum on both axes, with off-diagonal cross-peaks indicating which protons are neighbors in a spin system.[2][4] This allows us to trace the proton framework throughout the molecule, effectively building the carbon skeleton's proton "scaffolding."
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons. The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH).[5][6][7] This is an exceptionally sensitive proton-detected technique that definitively assigns the carbon resonance for every protonated carbon in the molecule.[6] An "edited" HSQC can further differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with superior sensitivity.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments. The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH).[5][8][9] Crucially, it allows us to "see" across non-protonated quaternary carbons (like carbonyls or substituted ring carbons) and connect the spin systems that were identified using COSY.[9] This experiment bridges the gaps, linking individual fragments into a single, coherent molecular structure.[10]
Experimental Workflow: From Sample to Structure
A robust dataset begins with meticulous preparation and thoughtful experimental design. The following workflow is optimized for a standard 500 MHz NMR spectrometer.
Caption: Overall workflow for 2D NMR structural elucidation.
Detailed Experimental Protocols
1. Sample Preparation
-
Analyte: 10-15 mg of this compound. A higher concentration is beneficial for 2D experiments, especially HMBC.[11]
-
Solvent: ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, sealed ampoule to minimize water content.
-
Procedure: Dissolve the sample in a small vial first to ensure complete dissolution before transferring it to a clean, high-quality NMR tube.[12] Particulate matter can degrade spectral quality.[12]
2. NMR Data Acquisition The following are generalized parameters. Specific optimization on the instrument is always recommended.
| Experiment | Key Parameters & Justification |
| ¹H NMR | Scans: 8-16. Rationale: Sufficient for good signal-to-noise on the primary spectrum. |
| ¹³C{¹H} NMR | Scans: 128-512. Rationale: The low natural abundance of ¹³C requires more scans to achieve adequate signal intensity. |
| COSY | Type: Gradient-selected (gCOSY). Rationale: Provides cleaner spectra with fewer artifacts compared to older magnitude COSY.[3] |
| HSQC | Type: Edited, gradient-selected. Rationale: Provides multiplicity information (CH/CH₃ vs. CH₂) and excellent solvent suppression. Optimized for ¹JCH ≈ 145 Hz, a typical value for sp³ C-H bonds. |
| HMBC | Type: Gradient-selected. Rationale: Minimizes artifacts and enhances data quality. Long-range delay (ⁿJCH): Optimized for 8-10 Hz. Rationale: This value is a good compromise to capture the most common 2- and 3-bond C-H couplings.[5] The absence of a peak does not definitively rule out a correlation, as the coupling constant can be near zero for certain dihedral angles.[5] |
Data Analysis: Assembling the Structure of this compound
Let's walk through the process of confirming the structure using hypothetical, yet realistic, NMR data.
(Note: A real image of the numbered structure would be embedded here for clarity)
Structure with Atom Numbering:
-
C1: Carbonyl carbon of the ester
-
C2: Chiral center of the azepane ring, bonded to N and the carboxylate
-
C3, C4, C5, C6, C7: Carbons of the azepane ring
-
C8: Methyl carbon of the ester (-OCH₃)
-
H2, H3a, H3b, etc.: Protons attached to the corresponding carbons.
Step 1: Analysis of 1D NMR Spectra
Initial analysis of ¹H and ¹³C spectra allows for preliminary assignments but leaves ambiguities, especially within the cluster of methylene protons on the aliphatic ring.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |
| C1 (C=O) | - | ~174.0 | - | Quaternary carbon, typical ester carbonyl shift. |
| C2-H | ~3.80 | ~58.0 | dd | Methine proton adjacent to N and C=O. |
| C3-H₂ | ~1.95, ~1.70 | ~29.0 | m | Diastereotopic methylene protons. |
| C4-H₂ | ~1.55 | ~27.0 | m | Methylene protons. |
| C5-H₂ | ~1.60 | ~28.0 | m | Methylene protons. |
| C6-H₂ | ~1.80, ~1.65 | ~30.0 | m | Methylene protons. |
| C7-H₂ | ~3.10, ~2.90 | ~46.0 | m | Methylene protons adjacent to Nitrogen. |
| N-H | ~2.50 | - | br s | Broad singlet, exchangeable proton. |
| C8-H₃ | ~3.75 | ~52.0 | s | Methyl ester protons. |
Ambiguities: The methylene protons from C3-C6 are heavily overlapped, making definitive assignment from the 1D spectrum impossible. The connection of the C2 methine to the rest of the ring and to the ester group is only inferred.
Step 2: Building the Proton Network with COSY
The COSY spectrum reveals the proton-proton connectivities, allowing us to trace the aliphatic chain of the azepane ring.
| Correlating Protons | Interpretation |
| H2 ↔ H3a, H3b | Confirms the C2 methine is adjacent to the C3 methylene group. |
| H3a, H3b ↔ H4a, H4b | Connects the C3 and C4 methylene groups. |
| H4a, H4b ↔ H5a, H5b | Continues the spin system along the ring. |
| H5a, H5b ↔ H6a, H6b | Connects C5 to C6. |
| H6a, H6b ↔ H7a, H7b | Connects C6 to C7, completing the proton chain of the ring. |
Insight: The COSY data confirms an unbroken chain of protons from C2 through C7, consistent with the azepane ring structure.
Step 3: Direct Carbon Assignment with HSQC
The HSQC spectrum provides the definitive one-bond C-H correlations, allowing us to assign the carbon shifts for all protonated carbons.
| ¹H Shift (ppm) | Correlated ¹³C Shift (ppm) | Assignment |
| 3.80 | 58.0 | C2-H |
| 1.95, 1.70 | 29.0 | C3-H₂ |
| 1.55 | 27.0 | C4-H₂ |
| 1.60 | 28.0 | C5-H₂ |
| 1.80, 1.65 | 30.0 | C6-H₂ |
| 3.10, 2.90 | 46.0 | C7-H₂ |
| 3.75 | 52.0 | C8-H₃ |
Insight: We now have concrete assignments for all protonated carbons, resolving the ambiguity from the overlapped ¹³C spectrum.
Step 4: Assembling the Full Structure with HMBC
The HMBC data provides the long-range correlations that connect all the pieces, including the quaternary carbonyl carbon, confirming the overall structure.
Caption: Key HMBC correlations confirming the molecular backbone.
| Proton(s) (¹H Shift) | Correlated Carbon(s) (¹³C Shift) | Interpretation & Significance |
| H2 (3.80 ppm) | C1 (174.0), C3 (29.0), C7 (46.0) | The correlation to the carbonyl C1 definitively places the ester group at the C2 position. Correlations to C3 and C7 confirm its position within the ring. |
| H8 (3.75 ppm) | C1 (174.0) | The methyl protons correlate to the carbonyl carbon, confirming the methyl ester functionality. |
| H7 (3.10, 2.90 ppm) | C2 (58.0), C5 (28.0), C6 (30.0) | The correlation back to C2 confirms the ring closure between C7 and the nitrogen adjacent to C2. |
| H3 (1.95, 1.70 ppm) | C2 (58.0), C4 (27.0), C5 (28.0) | The correlation back to C2 provides further validation of the ring structure. |
Insight: The HMBC data serves as the final, definitive proof. The key correlations from H2 and H8 to the carbonyl carbon (C1) and the reciprocal correlations between the ends of the proton chain (H7 to C2) lock the entire structure in place unambiguously.
Conclusion
The structural elucidation of this compound serves as an excellent model for demonstrating the power of a multi-faceted 2D NMR approach. By systematically employing COSY to define proton spin systems, HSQC to link protons to their carbons, and HMBC to connect the fragments across multiple bonds, we construct a complete and self-validating structural picture. This logical, evidence-based workflow removes the ambiguity inherent in 1D NMR analysis and provides the high-confidence data required by researchers, synthetic chemists, and drug development professionals. This methodology is not merely a set of experiments, but a robust strategy for solving complex molecular puzzles.
References
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-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
Australian National University. HMBC. ANU NMR Facility. [Link]
-
YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. [Link]
-
Australian National University. COSY. ANU NMR Facility. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, the unambiguous determination of a molecule's elemental composition is a cornerstone of chemical characterization. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse technique, offering extraordinary precision in mass measurement that allows for the confident assignment of elemental formulas.[1] This guide provides an in-depth comparison of HRMS platforms and their utility in elemental analysis, contrasted with traditional methods, and is supported by practical, field-proven insights to aid in your experimental design and data interpretation.
Part 1: The Foundational Principles of Elemental Analysis with HRMS
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] HRMS distinguishes itself from lower-resolution techniques by its ability to measure these m/z values with exceptional accuracy, often to within a few parts-per-million (ppm).[3][4] This precision is the key to unlocking elemental composition.
Why High Resolution is Critical:
The masses of atomic isotopes are not integers (with the exception of Carbon-12, which is defined as exactly 12 Da). This subtle "mass defect" means that molecules with the same nominal mass (the integer mass) will have slightly different exact masses depending on their elemental makeup. HRMS instruments can resolve these minute differences, allowing for the differentiation of isobaric compounds—molecules that appear identical at low resolution.[1]
Key Concepts in HRMS for Elemental Analysis:
-
Mass Resolution: The ability of a mass spectrometer to distinguish between two peaks of similar m/z. It is mathematically defined as R = m/Δm, where Δm is the full width at half maximum (FWHM) of a peak at mass m. Higher resolution allows for the separation of closely spaced ions.
-
Mass Accuracy: The closeness of the measured mass to the true, calculated mass. It is typically expressed in ppm. High mass accuracy is essential for narrowing down the possible elemental formulas for an unknown compound.
-
Isotopic Pattern: The distribution of isotopic peaks for a given ion. The relative abundance of these isotopes provides a characteristic fingerprint that can be used to confirm the elemental composition. With sufficiently high resolution, the "isotopic fine structure" can be observed, where individual isotopologues (e.g., molecules containing ¹³C vs. ¹⁵N) can be resolved, providing an even higher degree of confidence in elemental assignment.[5][6]
Part 2: A Comparative Analysis of HRMS Platforms and Traditional Methods
The choice of analytical instrumentation is a critical decision that directly impacts the quality and applicability of the data. This section compares the workhorses of HRMS—Orbitrap, Time-of-Flight (TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—and contrasts them with the established technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
HRMS Instrument Platforms:
-
Orbitrap: This ion trap analyzer utilizes electrostatic fields to confine and oscillate ions.[7][8] The frequency of these oscillations is directly related to the m/z of the ions and is detected using Fourier transforms.[9] Orbitraps are known for their high resolution (up to >240,000 FWHM), excellent mass accuracy (<1 ppm), and robustness, making them a popular choice for a wide range of applications, including pharmaceutical analysis.[7][10][11]
-
Time-of-Flight (TOF): TOF analyzers separate ions based on the time it takes for them to travel a fixed distance after being accelerated by an electric field.[12][13] Lighter ions travel faster and reach the detector first.[13] Modern TOF instruments, particularly orthogonal acceleration TOF (oa-TOF), offer high resolution and sensitivity, making them well-suited for coupling with fast separation techniques like ultra-high-performance liquid chromatography (UHPLC).[13][14]
-
Fourier-Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR instruments trap ions in a strong magnetic field, where they undergo cyclotron motion at a frequency characteristic of their m/z.[15][16] By detecting the image current produced by the coherently orbiting ions and performing a Fourier transform, mass spectra with the highest achievable resolution and mass accuracy are obtained.[15][16] FT-ICR is often considered the gold standard for complex mixture analysis and the fine-grained study of isotopic structures.[5][15]
Comparison with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
ICP-MS is a powerful technique for elemental analysis, particularly for trace and ultra-trace metal detection.[17] It uses a high-temperature plasma to atomize and ionize the sample, followed by mass analysis, typically with a quadrupole mass filter.
Table 1: Comparison of HRMS and ICP-MS for Elemental Analysis
| Feature | HRMS (Orbitrap, TOF, FT-ICR) | ICP-MS |
| Principle | Measures exact mass of intact molecules and fragments. | Measures mass of individual atoms. |
| Primary Application | Determination of elemental composition of organic and organometallic compounds. | Quantification of elemental concentrations, especially metals. |
| Sample State | Typically solutions for LC-MS, solids for some ionization techniques. | Typically liquids, digested solids. |
| Sensitivity | High, but can be matrix-dependent. | Extremely high for most elements (ppt levels).[17] |
| Resolution | Very high to ultra-high. | Typically low to moderate. |
| Interferences | Isobaric molecular interferences. | Isobaric and polyatomic interferences. |
| Information Provided | Elemental formula, structural information from fragmentation. | Elemental and isotopic abundance. |
| Strengths | Unambiguous molecular formula determination, analysis of intact molecules. | Ultra-trace elemental quantification, isotopic ratio analysis.[17] |
| Limitations | Not ideal for bulk elemental quantification. | Provides no information about the molecular structure. |
Part 3: Experimental Workflow and Protocol: Elemental Analysis of a Pharmaceutical Compound
This section outlines a detailed, self-validating protocol for determining the elemental composition of a novel pharmaceutical candidate using LC-HRMS. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Objective:
To confirm the elemental composition of a newly synthesized small molecule drug candidate, "Compound X," with a theoretical monoisotopic mass of 450.1234 Da.
Workflow Diagram:
Caption: Experimental workflow for elemental analysis by LC-HRMS.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Rationale: Proper sample preparation is paramount to avoid interferences and ensure accurate results.[18][19] The use of HPLC-grade solvents minimizes background contamination.[18] A calibration standard containing compounds of known elemental composition is crucial for ensuring mass accuracy.
-
Protocol:
-
Accurately weigh approximately 1 mg of Compound X.[18]
-
Dissolve in a 1:1 mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of 1 µg/mL.
-
Prepare a calibration mixture containing well-characterized standards (e.g., caffeine, sulfadimethoxine, reserpine) at a similar concentration.
-
-
-
LC-HRMS Analysis:
-
Rationale: Liquid chromatography separates the analyte of interest from any impurities, reducing ion suppression in the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺, preserving the intact molecular ion for accurate mass measurement.[1] A high-resolution full scan is necessary to obtain the precise m/z value.
-
Protocol:
-
LC System: UHPLC system with a C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Injection Volume: 5 µL.
-
MS System: Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: 240,000 FWHM.
-
-
-
Data Processing and Validation:
-
Rationale: This multi-step process ensures the trustworthiness of the elemental composition assignment. Internal or external calibration corrects for any drift in the mass analyzer. Isotopic pattern matching provides an orthogonal confirmation of the assigned formula.
-
Protocol:
-
Extract the ion chromatogram for the theoretical m/z of Compound X ([M+H]⁺ = 451.1307).
-
Apply a mass calibration using the known standards.
-
Use the calibrated, measured m/z to calculate the possible elemental formulas within a specified mass tolerance (e.g., ± 2 ppm).
-
Compare the theoretical isotopic pattern for the most likely formula with the experimentally observed pattern.
-
(Optional but Recommended) Perform a data-dependent MS/MS experiment to obtain fragmentation data, which can further confirm the proposed structure.
-
-
Isotopic Fine Structure for Unambiguous Identification:
For ultimate confidence, especially with complex molecules, resolving the isotopic fine structure is invaluable. This requires extremely high resolution, often achievable with FT-ICR or high-end Orbitrap instruments.
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A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination for Chiral Azepanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, integral to a wide array of therapeutic agents targeting conditions from cancer to neurological disorders.[1][2] The inherent chirality in many of these seven-membered nitrogen heterocycles necessitates rigorous control and accurate determination of their enantiomeric purity. As regulatory bodies increasingly mandate the development of single-enantiomer drugs, the ability to precisely quantify enantiomeric excess (ee) is not merely a matter of analytical due diligence but a cornerstone of safe and effective pharmaceutical development.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral azepanes: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies and field-proven insights, this document is designed to empower researchers to select and implement the most appropriate analytical strategy for their specific needs.
The Chromatographic Powerhouses: Chiral HPLC and SFC
The direct separation of enantiomers using chromatography on a chiral stationary phase (CSP) is the most prevalent and definitive method for ee determination.[3] The underlying principle for both HPLC and SFC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a gold standard for enantiomeric separations due to its versatility and the wide variety of commercially available chiral stationary phases.[3] For basic compounds like azepanes, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[4] The selection of the mobile phase is critical and often requires optimization to achieve baseline separation.
This protocol is a representative example for the enantiomeric separation of a chiral N-Boc-protected bicyclic azepane.
1. Column and Mobile Phase Selection:
-
Column: A polysaccharide-based chiral stationary phase is a strong starting point. For example, a column with a cellulose tris(3,5-dimethylphenylcarbamate) selector.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol. For basic compounds like azepanes, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce tailing.
2. Sample Preparation:
-
Dissolve the azepane sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.
-
Injection Volume: 5-10 µL.
4. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
The choice of a polysaccharide-based CSP is driven by its proven broad enantioselectivity, arising from a combination of hydrogen bonding, π-π interactions, and steric hindrance. The addition of DEA to the mobile phase is crucial for basic analytes like azepanes as it competes with the analyte for active sites on the silica surface of the column, thereby reducing peak tailing and improving resolution.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss in efficiency.[7]
-
Reduced Solvent Consumption: The primary use of CO₂, which is recycled from industrial processes, makes SFC a greener and more cost-effective technique.[8]
-
Improved Peak Shape: For basic compounds, SFC can often provide better peak shapes with less need for additives compared to normal-phase HPLC.
This protocol outlines a general approach for the chiral separation of azepane derivatives using SFC.
1. Column and Mobile Phase Selection:
-
Column: Polysaccharide-based chiral stationary phases are also the columns of choice for SFC.
-
Mobile Phase: A mixture of supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol). For basic azepanes, additives like diethylamine or triethylamine may be required, but often at lower concentrations than in HPLC.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase modifier or a compatible solvent.
3. SFC Method Parameters:
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Modifier Gradient: A gradient of the organic modifier can be used to optimize the separation.
-
Detection: UV or Mass Spectrometry (MS).
Caption: A generalized workflow for developing a chiral separation method for azepanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Technique
NMR spectroscopy offers a distinct and complementary approach to ee determination that does not require physical separation of the enantiomers.[9] The principle lies in converting the pair of enantiomers into diastereomers, either transiently or through covalent modification, which are distinguishable in the NMR spectrum.
Using Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions such as hydrogen bonding or π-π stacking.[10] This results in different chemical environments for the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum. (S)-Mandelic acid is a cost-effective and versatile CSA for chiral amines.[7]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral azepane into a clean, dry vial.
-
Dissolve the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Prepare a stock solution of (S)-Mandelic acid in the same deuterated solvent (e.g., 20 mg/mL).
-
Transfer the analyte solution to a 5 mm NMR tube.
-
Add an equimolar amount of the (S)-Mandelic acid stock solution to the NMR tube. The optimal ratio may need to be determined empirically.
2. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
3. Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric salts. Protons close to the chiral center often show the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral values:
-
ee (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100
-
Using Chiral Derivatizing Agents (CDAs)
CDAs react with the enantiomers to form stable, covalent diastereomers. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). While this method can provide excellent signal separation, it requires an additional reaction step and purification of the diastereomers is often necessary. The reaction must proceed to completion without any kinetic resolution for accurate ee determination.
Caption: Decision workflow for determining enantiomeric excess using NMR spectroscopy.
Head-to-Head Comparison of Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR (with CSA) |
| Principle | Physical separation on a chiral stationary phase | Physical separation on a chiral stationary phase | Formation of transient diastereomeric complexes in solution |
| Speed | Moderate to slow | Fast to very fast[8] | Fast (sample prep + acquisition time) |
| Resolution | Generally high, baseline separation is common | High, often comparable to or better than HPLC[6] | Variable, depends on CSA, solvent, and temperature |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Lower, requires mg of sample |
| Solvent Usage | High (organic solvents) | Low (primarily CO₂)[8] | Low (deuterated solvents) |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be rapid, involves screening of CSAs |
| Instrumentation | Widely available | Becoming more common | Widely available |
| Cost per Sample | Moderate | Lower than HPLC (solvent savings) | Can be low if CSA is inexpensive |
| Self-Validation | Requires enantiomerically pure standards for peak assignment | Requires enantiomerically pure standards for peak assignment | Does not require pure enantiomers for ee calculation |
Conclusion: Selecting the Right Tool for the Job
The determination of enantiomeric excess for chiral azepanes is a critical task that can be confidently addressed by several powerful analytical techniques.
-
Chiral HPLC remains a robust and reliable workhorse, with a vast library of available chiral stationary phases and well-established protocols. It is an excellent choice for routine quality control and when high-resolution separation is paramount.
-
Chiral SFC presents a compelling modern alternative, offering significant advantages in speed and sustainability. For high-throughput screening and laboratories conscious of their environmental impact, SFC is an increasingly attractive option.[8]
-
Chiral NMR spectroscopy serves as an invaluable orthogonal technique. The use of chiral solvating agents provides a rapid and straightforward method for ee determination without the need for physical separation, making it ideal for reaction monitoring and rapid screening of enantioselectivity.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the stage of drug development. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and reliable characterization of chiral azepane drug candidates.
References
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Phenomenex. Chiral HPLC Separations. [Link]
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ResearchGate. NMR Chiral solvating agents. [Link]
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European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
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LCGC International. Application Notes: Chiral. [Link]
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Arkivoc. H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. [Link]
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Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
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ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF. [Link]
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PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
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PubMed Central. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
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PubMed. Hyphenated NMR methods in natural products research, Part 2: HPLC-SPE-NMR and other new trends in NMR hyphenation. [Link]
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Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
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MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
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LCGC International. High Efficiency Chiral Separations in HPLC and SFC. [Link]
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Phenomenex. Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. [Link]
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UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
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Bristol-Myers Squibb. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
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Bohrium. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
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Semantic Scholar. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
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Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
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Scientific Research Publishing. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
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Bates College. Calix[11]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. [Link]
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Phenomenex. Lux Chiral Columns Make it Easy. [Link]
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UJPS. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
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A Comparative Guide to the Efficacy of Azepane-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its structural diversity and ability to serve as a versatile backbone for a range of therapeutic agents.[1] This guide provides an in-depth comparison of the efficacy of various azepane-based kinase inhibitors, offering supporting experimental data and insights into their mechanisms of action.
The Rationale for Targeting Kinases with Azepane-Based Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] The azepane moiety offers a three-dimensional structure that can be strategically modified to achieve high-affinity and selective binding to the ATP-binding pocket of specific kinases.
Comparative Efficacy of Azepane-Based Kinase Inhibitors
This section details the efficacy of azepane-containing inhibitors targeting key kinase families. It is important to note that direct head-to-head clinical trial comparisons of many of these specific azepane-based compounds are limited. The data presented is a synthesis of preclinical findings from various studies.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies. While several BTK inhibitors are clinically approved, the development of novel scaffolds like those containing azepane is ongoing to improve selectivity and overcome resistance.
A series of 3-substituted pyrazolopyrimidine derivatives incorporating an azepane ring have been designed and evaluated as BTK inhibitors. One notable compound from this series, Compound 8a , demonstrated potent enzymatic and cellular activity.[3]
| Inhibitor | Target Kinase | IC50 (nM) - Enzymatic Assay | Cellular IC50 (µM) - Ramos Cells | Cellular IC50 (µM) - Raji Cells |
| Compound 8a | BTK | 7.95 | 8.91 | 1.80 |
Table 1: In vitro efficacy of an azepane-based BTK inhibitor. Data sourced from[3].
The data indicates that Compound 8a is a potent inhibitor of the BTK enzyme. Its efficacy in Ramos and Raji B-cell lymphoma cell lines further validates its potential as an anti-cancer agent.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in autoimmune diseases and some cancers. While several JAK inhibitors are on the market, research into new chemical entities continues.
Novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as JAK1 inhibitors. Within this series, Compound 23a , which incorporates an azepane-like moiety, has shown promising results.[4]
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity vs. other JAKs |
| Compound 23a | JAK1 | 72 | >12-fold |
Table 2: In vitro efficacy and selectivity of an azepane-related JAK1 inhibitor. Data sourced from[4].
The selectivity of Compound 23a for JAK1 over other JAK isoforms is a critical attribute, as it may lead to a more favorable side-effect profile by avoiding the inhibition of other JAKs that are important for normal physiological processes.[4]
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently dysregulated pathways in human cancers.[5][6]
Novel substituted azepines have been synthesized and evaluated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal carcinoma. Two lead compounds, Compound 4a (a diazepine derivative) and Compound 7a (an oxazepine derivative), have demonstrated significant cytotoxic effects.
| Inhibitor | Target Cell Line | IC50 (µM) |
| Compound 4a | Caco-2 | 8.445 ± 2.26 |
| Compound 7a | Caco-2 | 33.04 ± 2.06 |
Table 3: Cytotoxicity of azepine derivatives in a colorectal cancer cell line. Data sourced from[7].
These compounds were found to suppress PI3K/Akt proteins, induce the production of reactive oxygen species (ROS), and promote apoptosis, highlighting the potential of azepine-based structures in targeting this critical cancer pathway.[7]
Key Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling cascades targeted by these inhibitors is fundamental to appreciating their therapeutic potential.
BTK Signaling Pathway
Upon antigen binding to the B-cell receptor, a signaling cascade involving LYN, SYK, and BTK is initiated. Azepane-based BTK inhibitors block the activity of BTK, thereby preventing downstream signaling that leads to B-cell proliferation and survival.
JAK-STAT Signaling Pathway
Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Azepane-based JAK inhibitors block the kinase activity of JAKs, preventing the downstream gene transcription that drives inflammatory responses.
PI3K/Akt/mTOR Signaling Pathway
Growth factor signaling activates PI3K, leading to the activation of Akt and subsequently mTOR. This pathway is a master regulator of cell growth and survival. Azepane-based inhibitors can target key nodes in this pathway, such as PI3K and mTOR, to exert their anti-cancer effects.[6][7]
Experimental Protocols for Efficacy Evaluation
The trustworthiness of efficacy data is contingent on the rigor of the experimental methods employed. Below are standardized protocols for key assays used to evaluate kinase inhibitors.
In Vitro Kinase Activity Assay (Radiometric)
This assay directly measures the catalytic activity of a kinase and its inhibition by a test compound.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the azepane-based inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[3]
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like gel electrophoresis or filter binding.[3]
-
Quantification: Measure the amount of incorporated radioactivity in the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the azepane-based inhibitor.[8]
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).[8]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[5]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
In Vivo Efficacy in Xenograft Models
Xenograft models are essential for evaluating the anti-tumor activity of a kinase inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the azepane-based inhibitor to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Regularly measure the tumor volume using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth in the treated group to that of a vehicle-treated control group to determine the in vivo efficacy.
Selectivity and Off-Target Effects
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and associated toxicities.[9] While potent, kinase inhibitors can sometimes interact with other kinases, which can lead to unforeseen side effects.[10] Comprehensive selectivity profiling against a broad panel of kinases is therefore essential. For many of the novel azepane-based compounds discussed, extensive public data on their off-target profiles is not yet available. This remains a key area for further investigation as these compounds advance in preclinical and clinical development.
Conclusion
Azepane-based scaffolds represent a promising avenue for the discovery of novel and effective kinase inhibitors. The data presented in this guide highlight the potential of these compounds to potently and, in some cases, selectively target key kinases involved in cancer and inflammatory diseases. The continued exploration of the structure-activity relationships of azepane derivatives will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- BenchChem. (2025). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. BenchChem Technical Support Team.
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A Comparative Guide to the Conformational Analysis of Substituted Azepane Rings
For Researchers, Scientists, and Drug Development Professionals
The Flexible World of Azepanes: Principal Conformations
The azepane ring, unlike the well-defined chair conformation of cyclohexane, is a highly flexible system that exists as a dynamic equilibrium of multiple conformers. The principal low-energy conformations are typically variations of chair , twist-chair , and boat forms. The introduction of substituents dramatically influences the relative energies of these conformers, shifting the equilibrium towards specific spatial arrangements that can profoundly impact a molecule's interaction with its biological target.[1] The substitution pattern on the azepane core can therefore modulate its pharmacological properties.[1]
The most stable conformation for the parent azepane ring is a twist-chair . High-level electronic structure calculations have shown that the chair conformation is often a transition state rather than a stable minimum.[2] The relative energies of boat and chair conformations can be influenced by the presence of heteroatoms.
A Tale of Two Worlds: Experimental vs. Computational Analysis
The conformational analysis of substituted azepanes relies on a synergistic interplay between experimental techniques, which provide a snapshot of the molecule's behavior in a specific state (solid or solution), and computational methods, which offer a theoretical exploration of the entire conformational landscape. A comprehensive understanding is best achieved by integrating data from multiple sources.
In the Solid State: X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.[1] This technique is invaluable for visualizing the exact three-dimensional structure of a single conformer.
Causality Behind the Protocol:
The primary goal of the X-ray crystallography workflow is to obtain a high-quality, single crystal that diffracts X-rays in a predictable pattern. This pattern is then used to reconstruct the electron density map of the molecule, revealing its atomic arrangement. Each step, from crystal growth to data refinement, is designed to maximize the quality of this final structural model.
Experimental Protocol: X-Ray Crystallography of a Substituted Azepane
-
Crystal Growth:
-
Objective: To grow a single, well-ordered crystal of the substituted azepane derivative.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion (liquid or solid), or slow cooling of a saturated solution.
-
Screen various solvents and conditions (temperature, concentration) to find the optimal parameters for crystal formation.
-
-
-
Data Collection:
-
Objective: To obtain a complete and high-resolution diffraction pattern.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it to collect diffraction data from all possible orientations.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model by adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
-
Diagram of the X-Ray Crystallography Workflow:
Sources
A Comparative Guide to the Analytical Method Validation for the Quantification of Methyl Azepane-2-Carboxylate
In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl azepane-2-carboxylate, a heterocyclic compound featuring a seven-membered azepane ring, is a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its accurate measurement is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the rationale behind experimental choices and present supporting data to empower researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] A well-validated method provides assurance of the quality, reliability, and consistency of analytical data.[7][8]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for quantifying this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the chemical structure of the analyte (a secondary amine with a methyl ester), three common chromatographic techniques are evaluated: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation with highly selective and sensitive mass detection. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; mass spectral data provides structural information. | Very High; precursor-product ion transitions are highly specific.[9][10] |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range. | High; capable of detecting low ng/mL to pg/mL levels. | Highest; often achieves pg/mL to fg/mL sensitivity.[9][10] |
| Sample Volatility | Not required. | Required; derivatization may be necessary. | Not required. |
| Instrumentation Cost | Low to moderate. | Moderate. | High. |
| Expertise Required | Basic to intermediate. | Intermediate to advanced. | Advanced. |
In-Depth Methodologies and Validation Data
Here, we present detailed experimental protocols and validation data for each of the compared analytical techniques. The validation parameters are assessed in accordance with the ICH Q2(R2) guideline.[11]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique, making it a common choice for routine quality control. The ester group in this compound provides a chromophore suitable for UV detection, although at a lower wavelength.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.[12]
-
Mobile Phase: A gradient elution of methanol and a phosphate buffer (pH adjusted to 7.0) can be employed.[12] The basic nature of the amine may necessitate the use of a buffer to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 0.9992 (10-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 3 µg/mL[13] |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed by PDA; no interference from placebo. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. Given that this compound has a moderate boiling point, it is amenable to GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[14]
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions (e.g., m/z corresponding to the molecular ion and key fragments).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 0.9995 (10-1000 ng/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5%[15] |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate ≤ 2.0% | Repeatability: 1.2%, Intermediate: 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1 ng/mL[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 5 ng/mL[15] |
| Specificity | No interfering peaks at the retention time of the analyte with the same mass spectrum. | Confirmed by unique mass spectrum and retention time. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[9][10]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) for fast analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The acidic mobile phase aids in the protonation and ionization of the amine.[16]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9][10] A precursor ion (e.g., [M+H]⁺) and a characteristic product ion would be selected.
-
Sample Preparation: For bioanalytical samples, a protein precipitation or solid-phase extraction would be necessary.[17]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | 0.9998 (0.1-100 ng/mL)[9] |
| Accuracy (% Recovery) | 85.0% - 115.0% (for bioanalysis)[18] | 97.5% - 103.1% |
| Precision (% RSD) | Within-run ≤ 15%, Between-run ≤ 15%[18] | Within-run: 3.5%, Between-run: 5.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 ng/mL |
| Specificity | No significant interference at the MRM transition of the analyte. | Confirmed by the absence of interfering peaks in blank matrix. |
| Matrix Effect | Assessed to ensure it does not impact quantification. | Within acceptable limits. |
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, as guided by regulatory bodies.
Caption: A flowchart of the analytical method validation process.
Comparative Logic of Method Selection
The choice between these validated methods is a balance of analytical requirements and practical constraints.
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method should be guided by the specific requirements of the analysis. For routine quality control of the bulk drug or formulated product where concentration levels are high, a validated HPLC-UV method is often sufficient, cost-effective, and robust. When higher sensitivity and specificity are required, particularly for impurity profiling or in the presence of complex matrices, GC-MS is a superior choice. For applications demanding the utmost sensitivity and selectivity, such as in pharmacokinetic studies, LC-MS/MS is the unequivocal gold standard.
Ultimately, a thorough validation in accordance with regulatory guidelines such as ICH Q2(R2) is essential to ensure that the chosen method is fit for its intended purpose, thereby guaranteeing the quality and consistency of the data generated.[11] The continuous lifecycle management of the analytical procedure is also crucial to maintain its validated state.[5]
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LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - ResearchGate. Available from: [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Available from: [Link]
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(PDF) A Review Article on Analytical Method Validation - ResearchGate. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl azepane-2-carboxylate
For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl azepane-2-carboxylate. By moving beyond a simple checklist and delving into the causality behind each recommendation, we aim to build a deeper understanding of laboratory safety, ensuring that every protocol is a self-validating system of protection.
Hazard Analysis: Understanding the Risks
Based on data from related compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity : Similar compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation : Many organic esters and cyclic amines are known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : Vapors or dusts may cause respiratory irritation.[3]
-
Flammability : While not definitively established for this specific compound, similar small organic molecules can be flammable.[1][4]
These potential hazards necessitate a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat | Provides a primary barrier against accidental skin and eye contact with small quantities of the chemical. |
| High-Volume Handling or Operations with Splash Potential | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles and a Face Shield- Chemical-Resistant Apron or Suit- Closed-toe shoes | Offers enhanced protection for the face, body, and clothing from larger splashes or spills.[5][6] |
| Operations with Potential for Aerosol or Dust Generation | - All PPE from High-Volume Handling- Respiratory Protection (e.g., N95 respirator or a half-mask respirator with appropriate cartridges) | Necessary to prevent inhalation of potentially harmful aerosols or fine powders.[7] |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure risks. The following workflow diagram illustrates the key stages and associated safety measures.
Caption: A logical workflow for the safe handling of this compound.
Detailed Methodologies: PPE Protocols
1. Donning PPE: A Step-by-Step Guide
-
Step 1: Hand Hygiene: Wash hands thoroughly with soap and water.
-
Step 2: Gown/Apron: Don a laboratory coat or a chemical-resistant apron, ensuring it is fully fastened.
-
Step 3: Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.
-
Step 4: Eye and Face Protection: Put on chemical splash goggles. If a high splash risk exists, also don a face shield.
-
Step 5: Gloves: Select the appropriate chemical-resistant gloves. Pull the gloves on, ensuring the cuffs of the gloves extend over the sleeves of the laboratory coat.
2. Doffing PPE: A Contamination-Avoidance Protocol
-
Step 1: Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Step 2: Gown/Apron: Unfasten the gown or apron, and roll it downwards from the shoulders, turning it inside out as you go.
-
Step 3: Hand Hygiene: Wash hands thoroughly.
-
Step 4: Eye and Face Protection: Remove the face shield and goggles.
-
Step 5: Respiratory Protection: Remove the respirator.
-
Step 6: Final Hand Hygiene: Wash hands again thoroughly.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][8] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Do not pour down the drain.[1][9]
-
Disposal: All waste must be disposed of according to local, state, and federal regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
